molecular formula C21H21NS2Sn B155988 Triphenyl tin-N,N-dimethyl dithiocarbamate CAS No. 1803-12-9

Triphenyl tin-N,N-dimethyl dithiocarbamate

Cat. No.: B155988
CAS No.: 1803-12-9
M. Wt: 470.2 g/mol
InChI Key: HCQQYCNWRJJRQV-UHFFFAOYSA-M
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Description

Triphenyl tin-N,N-dimethyl dithiocarbamate is an organotin(IV) dithiocarbamate complex where a tin center is coordinated by three phenyl groups and a dimethyldithiocarbamate ligand. This structural synergy enhances the compound's lipophilicity and biological activity, making it a subject of significant interest in biomedical research, particularly in oncology. The compound exhibits potent and selective anti-leukemia activity . Recent studies in 2025 demonstrate that structurally similar triphenyltin(IV) dithiocarbamate compounds induce potent cytotoxicity in acute lymphoblastic leukemia (ALL) cell lines (CCL-119), with median inhibitory concentration (IC50) values in the low micromolar range (e.g., 0.18 µM to 3.10 µM) . The primary mechanism of action involves the induction of apoptosis (programmed cell death) and the disruption of the cell cycle, causing arrest at specific phases . Furthermore, treatment with these compounds can cause significant DNA damage, as confirmed by alkaline comet assays . The biological potency of triorganotin(IV) dithiocarbamates like this one is often superior to that of their mono- or di-organotin counterparts, a key consideration in structure-activity relationships . The dithiocarbamate ligand contributes to the mechanism by potentially acting as an enzyme inhibitor and facilitating the transport of the molecule to its target sites .

Properties

IUPAC Name

triphenylstannyl N,N-dimethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.C3H7NS2.Sn/c3*1-2-4-6-5-3-1;1-4(2)3(5)6;/h3*1-5H;1-2H3,(H,5,6);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQQYCNWRJJRQV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NS2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020425
Record name Triphenyltin N,N-dimethyldithiocarbamate
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Molecular Weight

470.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803-12-9
Record name NSC118035
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Record name Triphenyltin N,N-dimethyldithiocarbamate
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Record name Triphenyltin N,N-dimethyldithiocarbamate
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Foundational & Exploratory

Technical Monograph: Triphenyltin N,N-Dimethyldithiocarbamate (CAS 1803-12-9)

[1]

Executive Summary

Triphenyltin N,N-dimethyldithiocarbamate (Ph



Chemical Identity & Structural Analysis[2][3][4][5][6][7]

The compound consists of a central tin(IV) atom coordinated by three phenyl groups and one dithiocarbamate ligand.[1][2]

PropertySpecification
CAS Number 1803-12-9
IUPAC Name Triphenyl(dimethyldithiocarbamato)tin(IV)
Molecular Formula C

H

NS

Sn
Molecular Weight 470.22 g/mol
Appearance White crystalline powder
Solubility Soluble in CHCl

, DMSO, Acetone, Ethanol; Insoluble in Water
Stability Stable at room temperature; hydrolyzes slowly in aqueous acidic media
Coordination Geometry

X-ray crystallographic studies of analogous triphenyltin dithiocarbamates reveal a distorted trigonal bipyramidal geometry.[2] The dithiocarbamate ligand typically exhibits an anisobidentate coordination mode:

  • Short Bond (Sn–S1): ~2.46 Å (Covalent character)

  • Long Bond (Sn–S2): ~2.95–3.10 Å (Weak interaction)

This asymmetry effectively renders the tin atom five-coordinate, with the three phenyl groups occupying equatorial positions (propeller arrangement) and the dithiocarbamate spanning axial/equatorial sites.

Experimental Synthesis Protocol

Objective: Synthesis of Triphenyltin N,N-dimethyldithiocarbamate via nucleophilic substitution. Scale: 10 mmol basis.

Reagents
  • Triphenyltin chloride (Ph

    
    SnCl): 3.85 g (10 mmol)
    
  • Sodium N,N-dimethyldithiocarbamate dihydrate: 2.15 g (12 mmol)

  • Solvents: Dichloromethane (DCM) (Anhydrous), Ethanol, n-Hexane.

Methodology
  • Preparation of Precursor Solution: Dissolve 3.85 g of Ph

    
    SnCl in 30 mL of anhydrous DCM in a round-bottom flask. Maintain an inert atmosphere (N
    
    
    ) if high purity is required, as Ph
    
    
    SnCl is moisture-sensitive.
  • Ligand Addition: Separately dissolve the sodium dithiocarbamate salt (2.15 g) in 20 mL of ethanol. Add this solution dropwise to the organotin solution under constant stirring at room temperature (25°C).

  • Reaction: Stir the mixture for 4–6 hours. A white precipitate of NaCl will form as a byproduct.

  • Filtration: Filter off the NaCl precipitate.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to approximately 10 mL.

  • Crystallization: Add n-hexane (15 mL) to the concentrated filtrate and cool to 4°C overnight. White crystals of the product will form.

  • Purification: Recrystallize from a 1:1 Ethanol/Chloroform mixture to obtain analytical grade purity.

Characterization Checkpoints

To validate the synthesis, compare spectral data against the following standard values:

  • IR Spectroscopy (KBr):

    • 
      (C–N): Strong band at 1475–1485 cm
      
      
      (Thioureide band).
    • 
      (C–S): Single broad band or split peak at 980–1000 cm
      
      
      (Indicative of bidentate coordination).[2]
  • 
    H NMR (CDCl
    
    
    , 400 MHz):
    • 
       7.30–7.80 ppm (Multiplet, 15H, Phenyl protons).
      
    • 
       3.35–3.45 ppm (Singlet, 6H, N-CH
      
      
      protons).[3]
  • 
    Sn NMR: 
    
    • 
       -460 to -480 ppm (Characteristic of 5-coordinate organotin).
      

Visualization: Synthesis Pathway

SynthesisPathwayReagentsReagentsPh3SnCl + NaS2CNMe2ReactionReactionStir 4-6h @ 25°CReagents->ReactionNucleophilicSubstitutionSolventSolvent SystemDCM / EthanolSolvent->ReactionFiltrationFiltrationRemove NaClReaction->FiltrationCrystallizationCrystallizationHexane/ColdFiltration->CrystallizationFiltrateProductProductPh3Sn(S2CNMe2)Crystallization->ProductYield >60%

Figure 1: Step-by-step synthesis pathway for Triphenyltin N,N-dimethyldithiocarbamate.

Biological Mechanism of Action

Research indicates that Triphenyltin(IV) dithiocarbamates exert cytotoxicity through a "Multi-Hit" mechanism, primarily targeting the mitochondria of neoplastic cells.

Cytotoxicity Profile
  • Target Cells: Highly effective against K562 (Chronic Myeloid Leukemia) and Jurkat E6.1 (Acute T-cell Leukemia).

  • Potency: IC

    
     values typically range from 0.1 
    
    
    M to 1.0
    
    
    M
    , often outperforming cisplatin in specific cell lines.
  • Selectivity: Exhibits a Selectivity Index (SI) > 2.0 for cancer cells vs. normal human lymphocytes (e.g., WIL2-NS), though toxicity to normal cells remains a critical parameter to monitor.

Mechanistic Pathway
  • Cellular Uptake: The lipophilic triphenyltin moiety facilitates passive diffusion across the cell membrane.

  • Oxidative Stress: The compound triggers the rapid accumulation of Reactive Oxygen Species (ROS), depleting cellular glutathione (GSH) levels.

  • Mitochondrial Disruption: ROS accumulation leads to the depolarization of the mitochondrial membrane potential (

    
    ).
    
  • Apoptosis Initiation: Cytochrome c is released into the cytosol, activating the Caspase cascade (Caspase-9

    
     Caspase-3), leading to DNA fragmentation and apoptosis.
    

Visualization: Apoptotic Signaling Pathway

MechanismCompoundPh3Sn-DTC(Extracellular)UptakeCellular Uptake(Lipophilic Diffusion)Compound->UptakeROSROS Generation(Oxidative Stress)Uptake->ROSGSHGSH DepletionROS->GSHInhibitsMitoMitochondrial Dysfunction(Loss of ΔΨm)ROS->MitoDamagesCytoCCytochrome c ReleaseMito->CytoCCaspaseCaspase Cascade(9 -> 3)CytoC->CaspaseDNADNA FragmentationCaspase->DNAApoptosisApoptosis(Cell Death)DNA->Apoptosis

Figure 2: Proposed Mechanism of Action (MOA) inducing apoptosis in leukemia cells.

Safety & Toxicology (Organotin Warning)

Hazard Class: 6.1 (Toxic)

  • Neurotoxicity: Organotins can cross the blood-brain barrier; appropriate PPE (gloves, respirator) is mandatory during handling.

  • Environmental: Highly toxic to aquatic life. All waste must be segregated as hazardous chemical waste.

  • Handling: Weighing must be performed in a fume hood to prevent inhalation of dust.

References

  • ChemicalBook. (2023).[1] TRIPHENYL TIN-N,N-DIMETHYL DITHIOCARBAMATE Properties and Suppliers. Available at:

  • Kamaludin, N.F., et al. (2022). Triphenyltin(IV) dithiocarbamate compound induces genotoxicity and cytotoxicity in K562 human erythroleukemia cells primarily via mitochondria-mediated apoptosis. Food and Chemical Toxicology. Available at:

  • Awang, N., et al. (2011). Synthesis, Characterization and Crystal Structure of Triphenyltin(IV) N-alkyl-N-cyclohexyldithiocarbamate Compounds. World Applied Sciences Journal. Available at:

  • Sigma-Aldrich. (2023). Triphenyltin N,N-dimethyldithiocarbamate Product Information. Available at:

  • Annuar, S.N.S., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Chemistry. Available at:

Technical Monograph: Triphenylstannyl N,N-dimethylcarbamodithioate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and functional analysis of Triphenylstannyl N,N-dimethylcarbamodithioate (also referred to as Triphenyltin(IV) N,N-dimethyldithiocarbamate).

Executive Summary

Triphenylstannyl N,N-dimethylcarbamodithioate (Ph


Sn[S

CN(CH

)

]) represents a critical class of organotin(IV) compounds exhibiting significant biological activity, particularly in oncology and agrochemistry. Unlike simple tetrahedral tin species, this complex is defined by a distorted trigonal bipyramidal geometry arising from the anisobidentate coordination of the dithiocarbamate ligand.[1] This structural nuance—where one sulfur binds covalently and the other interacts via a secondary bonding interaction—is the primary driver of its reactivity and cytotoxic mechanism.

Molecular Architecture & Crystallography[2][3]

Core Structural Parameters

The defining feature of this molecule is the coordination sphere of the central Tin (Sn) atom. While formally possessing four covalent bonds (three Sn-C and one Sn-S), the geometry is expanded to a pseudo-five-coordinate state due to the chelation effect of the dithiocarbamate moiety.

ParameterValue / Description
Formula C

H

NS

Sn
Molecular Weight 486.2 g/mol
Coordination Geometry Distorted Trigonal Bipyramidal (C

S

donor set)
Ligand Mode Anisobidentate (Asymmetrically chelating)
Crystal System Typically Monoclinic or Triclinic (congener dependent)
The Anisobidentate Phenomenon

X-ray crystallographic studies of triphenyltin dithiocarbamates reveal that the ligand does not bind symmetrically.[2]

  • Primary Bond (Sn–S1): A strong covalent bond (approx. 2.46 Å), typical of Sn–S single bonds.

  • Secondary Interaction (Sn···S2): A weaker, longer interaction (approx. 2.95 – 3.10 Å). This distance is significantly longer than a covalent bond but well within the sum of the van der Waals radii (~4.0 Å), indicating a structural "bite" that distorts the tetrahedron.

This asymmetry forces the Tin atom into a geometry intermediate between a pure tetrahedron and a trigonal bipyramid, often described using the Tau (


) parameter .
Structural Logic Diagram

The following diagram illustrates the logical connectivity and the electronic influence of the dithiocarbamate resonance structures on the metal center.

StructureLogic cluster_geometry Resulting Geometry Sn_Center Tin (Sn) Center (Lewis Acidic) Geometry Distorted Trigonal Bipyramid Sn_Center->Geometry Ph_Groups Triphenyl Groups (Ph3) (Steric Bulk) Ph_Groups->Sn_Center Stabilization DTC_Ligand Dimethyldithiocarbamate (Ligand) S_Strong Sulfur 1 (Covalent Bond ~2.46 Å) DTC_Ligand->S_Strong S_Weak Sulfur 2 (Secondary Interaction ~3.0 Å) DTC_Ligand->S_Weak S_Strong->Sn_Center Primary Coordination S_Weak->Sn_Center Chelation (Anisobidentate) S_Weak->Geometry Induces Distortion Thioureide Thioureide Resonance (N-C bond double bond character) Thioureide->DTC_Ligand Electron Delocalization

Figure 1: Structural logic depicting the anisobidentate coordination mode and its impact on the tin geometry.

Synthesis & Characterization Protocol

Synthesis Workflow

The synthesis relies on a salt-metathesis reaction between triphenyltin chloride and a dithiocarbamate salt. This reaction must be conducted under anhydrous conditions to prevent the formation of triphenyltin hydroxide/oxide impurities.

Reaction Equation:



Step-by-Step Methodology
  • Precursor Preparation: Dissolve Sodium N,N-dimethyldithiocarbamate (3.3 mmol) in anhydrous methanol or ethanol.

  • Organotin Solution: Dissolve Triphenyltin(IV) chloride (3.0 mmol) in dry dichloromethane (DCM). Note: A slight excess of the ligand ensures complete consumption of the organotin halide.

  • Reaction: Add the ligand solution dropwise to the organotin solution under constant stirring at room temperature (25°C).

  • Incubation: Stir the mixture for 4–6 hours. A white precipitate (NaCl) will form.

  • Purification:

    • Filter off the NaCl precipitate.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude solid.

    • Recrystallization: Recrystallize from a 1:1 mixture of DCM/Ethanol or Chloroform/Hexane to yield analytical-grade crystals.

Spectroscopic Validation

To validate the structure, specific spectroscopic fingerprints must be identified.

TechniqueDiagnostic SignalStructural Interpretation
IR Spectroscopy

(C–N) @ 1475–1500 cm

"Thioureide" band; indicates partial double bond character between N and C.

(C–S) @ 970–1000 cm

Single band often suggests bidentate; splitting suggests monodentate (anisobidentate often shows one broad or two close bands).

(Sn–S) @ < 400 cm

Confirmation of metal-ligand bonding.

H NMR

7.3–7.9 ppm (Multiplet)
Phenyl protons attached to Tin.

~3.4–3.5 ppm (Singlet)
Methyl protons. A single peak indicates free rotation or equivalence on the NMR timescale at RT.

C NMR

~195–200 ppm
The NCS

carbon.[3] The downfield shift confirms the dithiocarbamate carbon is deshielded.

Sn NMR

-40 to -70 ppm
Chemical shift range typical for 5-coordinate triphenyltin species.

Biological Interface & Mechanism of Action

Cytotoxicity Profile

Triphenyltin dithiocarbamates exhibit potent in vitro cytotoxicity against various human tumor cell lines (e.g., K562, HeLa, MCF-7). The lipophilicity of the triphenyltin moiety facilitates passive transport across the cell membrane, while the dithiocarbamate ligand can inhibit specific enzymes or transport metals.

Mechanism of Action (MOA)

The antitumor activity is hypothesized to follow a dual-action mechanism:

  • DNA Interaction: The organotin moiety binds to the phosphate backbone of DNA, causing structural condensation and interfering with replication.

  • Apoptosis Induction: Disruption of mitochondrial function leading to oxidative stress and activation of the caspase cascade.

MOA Entry Cellular Entry (Lipophilic Ph3Sn Transport) Target_DNA DNA Binding (Phosphate Backbone Interaction) Entry->Target_DNA Target_Mito Mitochondrial Disruption (Membrane Potential Loss) Entry->Target_Mito Apoptosis Apoptosis (Programmed Cell Death) Target_DNA->Apoptosis ROS ROS Generation (Oxidative Stress) Target_Mito->ROS ROS->Apoptosis

Figure 2: Proposed mechanism of action for Triphenyltin(IV) dithiocarbamate cytotoxicity.

Safety & Toxicology

  • Hazard Class: Organotins are highly toxic and persistent organic pollutants.

  • Handling: All synthesis and handling must occur in a fume hood. Nitrile gloves are required as organotins can be absorbed through the skin.

  • Environmental: Avoid release to the environment; these compounds are very toxic to aquatic life with long-lasting effects.

References

  • Awang, N., et al. (2011).[3][4] Synthesis, Characterization and Crystal Structure of Triphenyltin(IV) N-alkyl-N-cyclohexyldithiocarbamate Compounds. World Applied Sciences Journal.

  • Tiekink, E. R. T. (2008).[5] Tin Dithiocarbamates: Applications and Structures. Applied Organometallic Chemistry.

  • Muthalib, A. F., et al. (2014). Spectral Characterization and X-Ray Crystallographic Studies of Some Triphenyltin(IV) Dithiocarbamates. Asian Journal of Chemistry.

  • Kamaludin, N. F., et al. (2023).[6][7] Organotin(IV) Dithiocarbamate Compounds as an Anticancer Agent: A Review. Molecules.

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

Sources

Organotin(IV) Dithiocarbamate Complexes: A Nexus of Structural Versatility and Biological Potency

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

This guide delves into the intricate world of organotin(IV) dithiocarbamate complexes, a class of organometallic compounds garnering significant attention for their unique structural features and potent biological activities. The synergistic interplay between the organotin(IV) center and the dithiocarbamate ligand results in hybrid molecules with a vast potential in medicinal chemistry and materials science.[1][2][3] We will explore the synthesis, structural characterization, and key applications of these complexes, providing researchers and drug development professionals with a foundational understanding of their chemistry and therapeutic promise.

The Foundational Chemistry: Understanding the Moieties

The remarkable properties of these complexes arise from the individual characteristics of their two core components: the organotin(IV) cation and the dithiocarbamate anion.[3][4]

  • Organotin(IV) Core (RₓSn⁴⁺): Organotin compounds are characterized by at least one covalent bond between a tin (Sn) and a carbon (C) atom.[5][6] Their general formula is RₓSn(L)₄₋ₓ, where 'R' is an alkyl or aryl group and 'L' is a ligand.[1][5] The biological activity and toxicity of these compounds are critically influenced by the number and nature of the organic 'R' groups attached to the tin atom.[1][7] For instance, tri-substituted organotins (like triphenyltin) often exhibit higher cytotoxicity than their di- or mono-substituted counterparts.[1][8][9]

  • Dithiocarbamate Ligand (-S₂CNR'R''): As the sulfur analogs of carbamates, dithiocarbamates are versatile chelating ligands formed from the reaction of a secondary amine with carbon disulfide.[1][7] The two sulfur donor atoms give them a strong metal-binding capability, which is fundamental to their biological action and their ability to form stable complexes.[5][10] This ligand system plays a crucial role in modulating the lipophilicity and stability of the resulting metal complex, enhancing its ability to traverse cellular membranes and reach target sites.[1][5]

The combination of these two moieties creates a synergistic effect, where the dithiocarbamate ligand not only stabilizes the organotin(IV) center but also enhances the overall biological efficacy of the molecule.[3][5][7]

Synthesis and Structural Elucidation: From Blueprint to Molecule

The synthesis and characterization of these complexes are pivotal to understanding their structure-activity relationships. The choice of methodology is critical for obtaining pure, stable products.

2.1. Synthesis: The In Situ Approach

The most effective and widely reported method for preparing organotin(IV) dithiocarbamate complexes is the in situ method.[4][11] This approach is favored because the dithiocarbamate ligand itself can be unstable, particularly at temperatures above 4°C.[1] The in situ reaction involves the formation of the ligand in the reaction vessel immediately before its complexation with the organotin precursor.

Experimental Protocol: General In Situ Synthesis

This protocol describes a representative synthesis of a diorganotin(IV) bis(dithiocarbamate) complex.

  • Objective: To synthesize a stable organotin(IV) dithiocarbamate complex for subsequent characterization and biological evaluation.

  • Methodology Rationale: The reaction is conducted at low temperatures (0-4°C) to prevent the decomposition of the dithiocarbamic acid intermediate formed from the exothermic reaction between the amine and carbon disulfide.[1] Ethanol is a common solvent as it facilitates the solubility of the reactants and the precipitation of the final product.

Step-by-Step Procedure:

  • Ligand Formation:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the secondary amine (e.g., N-ethyl-N-phenylamine, 10 mmol) in 30 mL of cold ethanol.

    • Place the flask in an ice bath and allow the solution to cool to below 4°C.

    • While stirring vigorously, add carbon disulfide (10 mmol) dropwise to the amine solution. A color change is typically observed.

    • Continue stirring the mixture in the ice bath for 1-2 hours to ensure the complete formation of the dithiocarbamate salt.[12]

  • Complexation:

    • In a separate beaker, dissolve the organotin(IV) precursor (e.g., dibutyltin(IV) dichloride, 5 mmol, for a 1:2 metal-to-ligand ratio) in 20 mL of ethanol.

    • Add the organotin(IV) solution dropwise to the cold, stirring dithiocarbamate solution.

    • The formation of a precipitate indicates the formation of the organotin(IV) dithiocarbamate complex.[12]

  • Isolation and Purification:

    • After the addition is complete, allow the mixture to stir for an additional 2-3 hours as it slowly warms to room temperature.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid product with cold ethanol to remove any unreacted starting materials.[12]

    • Dry the final product in a desiccator over silica gel. Recrystallization from a suitable solvent like chloroform or acetone can be performed to obtain high-purity crystals for analysis.[12]

Synthesis Workflow Diagram

G cluster_ligand Part 1: Ligand Formation (in situ) cluster_complex Part 2: Complexation cluster_purify Part 3: Isolation amine Secondary Amine in Cold Ethanol stir1 Stir at < 4°C for 1-2h amine->stir1 cs2 Carbon Disulfide (CS2) cs2->stir1 dtc Dithiocarbamate Ligand Solution stir1->dtc stir2 Stir at Room Temp for 2-3h dtc->stir2 organotin Organotin(IV) Halide in Ethanol organotin->stir2 precipitate Crude Complex Precipitate stir2->precipitate filtration Vacuum Filtration precipitate->filtration wash Wash with Cold Ethanol filtration->wash dry Dry in Desiccator wash->dry product Pure Organotin(IV) Dithiocarbamate Complex dry->product

Caption: Workflow for the in situ synthesis of organotin(IV) dithiocarbamate complexes.

2.2. Structural Characterization

A multi-technique approach is essential to unambiguously determine the structure and purity of the synthesized complexes in both solid and solution states.

  • Infrared (FTIR) Spectroscopy: This is the first line of analysis to confirm successful complexation. The key is to identify vibrational bands characteristic of the dithiocarbamate ligand and its coordination to the tin atom. The presence of a strong band between 1450-1519 cm⁻¹, attributed to the thioureide bond (ν(C=N)), confirms the formation of the dithiocarbamate moiety.[12][13] The ν(C-S) band, typically appearing around 950-1098 cm⁻¹, and a new band in the far-IR region (318-450 cm⁻¹) corresponding to the Sn-S bond (ν(Sn-S)), provide strong evidence of successful coordination.[2][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the complex's structure in solution.

    • ¹H and ¹³C NMR: These spectra are used to confirm the identity and integrity of the organic groups (R, R', R'') on both the tin atom and the dithiocarbamate ligand.[12][15] A key signal in the ¹³C NMR spectrum is the resonance for the NCS₂ carbon, which typically appears in the downfield region of δ 196–202 ppm.[12][16]

    • ¹¹⁹Sn NMR: This technique is exceptionally powerful for determining the coordination number and geometry around the tin center in solution.[10] The chemical shift (δ) is highly sensitive to the electronic environment of the tin atom. Generally accepted ranges are: tetra-coordinate (δ +200 to -60 ppm), penta-coordinate (δ -90 to -190 ppm), and hexa-coordinate (δ -210 to -400 ppm).[10] This data allows for a direct correlation between the solution-state structure and the observed biological activity.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure, revealing precise bond lengths, bond angles, and the coordination geometry around the tin atom.[11] This technique has been instrumental in confirming that organotin(IV) dithiocarbamates can adopt various geometries, including distorted tetrahedral, trigonal-bipyramidal, and octahedral, depending on the nature of the organic substituents and the coordination mode of the ligand.[10][13][17]

Technique Key Parameter Typical Range / Observation Inference Reference
FTIR ν(C=N) (thioureide)1450 - 1519 cm⁻¹Formation of dithiocarbamate ligand[12][13]
ν(C-S)950 - 1098 cm⁻¹Presence of dithiocarbamate backbone[2][14]
ν(Sn-S)318 - 450 cm⁻¹Coordination of sulfur to tin[2][14]
¹³C NMR δ(NCS₂)196 - 202 ppmConfirms dithiocarbamate carbon[12][16]
¹¹⁹Sn NMR δ(¹¹⁹Sn)-90 to -190 ppmPenta-coordinated Sn (e.g., Trigonal Bipyramidal)[10]
δ(¹¹⁹Sn)-210 to -400 ppmHexa-coordinated Sn (e.g., Octahedral)[10]
X-ray Coordination GeometryVariesDefinitive solid-state structure[10][17]
Table 1: Summary of key characterization data for organotin(IV) dithiocarbamate complexes.

Structural Diversity and Coordination Chemistry

The dithiocarbamate ligand's ability to coordinate to the tin atom in multiple ways is a cornerstone of the structural diversity of these complexes.[1][18] This versatility directly impacts their chemical and biological properties.

The coordination modes are primarily:

  • Monodentate: Only one sulfur atom of the dithiocarbamate ligand binds to the tin center. This is less common but has been observed in some diorganotin(IV) complexes, often resulting in a distorted tetrahedral geometry.[10][18]

  • Bidentate (or Chelation): Both sulfur atoms bind to the same tin atom, forming a stable four-membered ring. This is the most common mode. If the Sn-S bond lengths are equal, it is termed isobidentate; if they are significantly different, it is anisobidentate.[1][18] This mode leads to higher coordination numbers, typically resulting in trigonal-bipyramidal or octahedral geometries.[17]

Sources

Triphenyltin dimethyldithiocarbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Triphenyltin Dimethyldithiocarbamate

Executive Summary

Triphenyltin dimethyldithiocarbamate is an organotin(IV) compound that has garnered significant interest within the scientific community, primarily for its potent biological activities. As a member of the tri-organotin halide class, its structure, characterized by three phenyl groups directly bonded to a central tin atom and a dimethyldithiocarbamate ligand, underpins its notable cytotoxicity. This guide provides a comprehensive overview of its fundamental chemical properties, synthesis methodologies, and mechanisms of action, with a particular focus on its potential as an anticancer agent. We will delve into the rationale behind its synthesis protocols, its structural characteristics, and the cellular pathways it modulates, offering a technical resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties and Molecular Structure

Triphenyltin dimethyldithiocarbamate is a crystalline solid, generally colorless, and soluble in various organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and dichloromethane. Its core chemical identifiers and properties are summarized below.

PropertyValueReference
CAS Number 1803-12-9[1]
Molecular Formula C21H21NS2Sn[2]
Molecular Weight 470.226 g/mol
Appearance Colorless crystals

Molecular Geometry:

The central tin (Sn) atom in triphenyltin dimethyldithiocarbamate adopts a five-coordinate, distorted trigonal bipyramidal geometry. This structural arrangement is a departure from a perfect tetrahedral geometry due to the coordination of the dithiocarbamate ligand. The three phenyl groups occupy the equatorial positions, while the sulfur atoms of the dimethyldithiocarbamate ligand coordinate at the axial positions.

The dimethyldithiocarbamate ligand binds to the tin atom in an anisobidentate fashion[3]. This means that the two sulfur atoms of the ligand are both bonded to the tin center, but with unequal Sn-S bond lengths. This asymmetric bonding contributes to the distortion of the overall geometry[3]. The structure-activity relationship of organotin compounds is critically influenced by the number and nature of the organic groups attached to the tin atom; tri-substituted compounds like this one consistently exhibit the highest biological activity[4][5][6].

Caption: Distorted trigonal bipyramidal geometry of the molecule.

Synthesis and Characterization

The synthesis of triphenyltin dimethyldithiocarbamate requires careful control of reaction conditions to ensure high purity and yield. The primary challenge stems from the moisture sensitivity of the triphenyltin chloride precursor.

Synthesis Protocols

Two primary, reliable methods are employed for its synthesis. The in situ method is often preferred as it avoids the isolation of the potentially unstable dithiocarbamic acid ligand[4].

Protocol 1: Metathetical Reaction

This method involves the reaction of triphenyltin chloride with a pre-formed stable salt of dimethyldithiocarbamic acid.

  • Preparation: Dissolve triphenyltin chloride (3.0 mmol) in 30 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The use of anhydrous solvent is critical to prevent the hydrolysis of triphenyltin chloride to triphenyltin oxides.

  • Reaction: Add anhydrous sodium dimethyldithiocarbamate (3.30 mmol) to the solution.

  • Incubation: Stir the mixture vigorously at 30°C for 14 hours. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up: The precipitated sodium chloride byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Crystallization: The product is precipitated by adding a mixture of ether and hexane. Recrystallization from a dichloromethane-hexane solvent system yields colorless crystals of the final product.

Protocol 2: In Situ Synthesis

This method generates the dithiocarbamate ligand in the reaction mixture immediately before its reaction with the organotin precursor. It is considered an efficient method that often results in good yields and high purity[4][6][7][8].

  • Ligand Formation: In a flask, dissolve dimethylamine (30 mmol) in cold ethanol (~4 °C). To this solution, add carbon disulfide (30 mmol) dropwise while maintaining the low temperature. This exothermic reaction forms the dithiocarbamate anion in situ[4][6][9]. Maintaining a temperature below 4°C is crucial, as higher temperatures can cause the ligand to decompose[4][6][7].

  • Reaction: Prepare a separate solution of triphenyltin chloride (30 mmol) in 60 mL of ethanol. Add this solution dropwise to the cold dithiocarbamate mixture.

  • Incubation: Stir the resulting mixture for 2-3 hours at the low temperature[9].

  • Isolation: The white precipitate that forms is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and dried in a desiccator over a drying agent like silica gel[4][9].

Synthesis_Workflow cluster_0 In Situ Method cluster_1 Precursor cluster_2 Reaction & Purification Amine Dimethylamine Ligand Dithiocarbamate Anion (in cold ethanol, <4°C) Amine->Ligand CS2 Carbon Disulfide CS2->Ligand Mix Stir 2-3 hrs Ligand->Mix SnCl Triphenyltin Chloride (in ethanol) SnCl->Mix Filter Filter & Wash (cold ethanol) Mix->Filter Product Final Product Filter->Product Mechanism_of_Action Compound Triphenyltin Dimethyldithiocarbamate Uptake Cellular Uptake Compound->Uptake DNA_Damage DNA Damage & Fragmentation Uptake->DNA_Damage Mito Mitochondrial Dysfunction Uptake->Mito CCA Cell Cycle Arrest (G0/G1 or S Phase) Uptake->CCA Apoptosis Apoptosis DNA_Damage->Apoptosis ROS ROS Production Mito->ROS Caspase Caspase-9/-3 Activation ROS->Caspase Caspase->Apoptosis Prolif Inhibition of Proliferation CCA->Prolif

Caption: Proposed cytotoxic mechanism of action in cancer cells.

Applications and Future Perspectives

The primary application explored for triphenyltin dimethyldithiocarbamate and related compounds is in the field of oncology as potential non-platinum-based chemotherapeutic agents .[4][8] Their ability to induce apoptosis in cancer cells, including leukemia and solid tumors, at low micromolar or even nanomolar concentrations makes them attractive candidates for further development.[10][11][12]

Beyond medicine, organotin dithiocarbamates have found use as pesticides and larvicides , leveraging their high toxicity against various organisms.[13]

Despite their potent anticancer activity, a major hurdle for clinical translation is the inherent toxicity of organotin compounds. Future research must focus on designing derivatives with improved selectivity for cancer cells over normal cells to widen the therapeutic window.[3] Elucidating the precise molecular targets and further detailing the mechanisms of action will be crucial for outwitting these drawbacks and potentially designing novel, effective therapeutic agents.[3]

References

  • Yin, H.-D., Wang, C.-H., Wang, Y., & Ma, C.-L. (2004). Synthesis of N,N-dialkyl dithiocarbamate triphenyltin(IV) and crystal structures of Ph3SnS2CN(C2H5)2 and Ph3SnS2CN(C5H10). Journal of Chemical Research, 2004(12), 804-806. [Link]

  • Adeyemi, J. O., Onwudiwe, D. C., & Ekennia, A. C. (2021). Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29). Scientific Reports, 11(1), 4434. [Link]

  • Buthelezi, N., Adeyemi, J. O., & Onwudiwe, D. C. (2023). Organotin (IV) Dithiocarbamate Compounds as Potential Anticancer Agents. Molecules, 28(15), 5841. [Link]

  • Buthelezi, N., Adeyemi, J. O., & Onwudiwe, D. C. (2023). Organotin(IV) Dithiocarbamate Compounds as an Anticancer Agent: A Review of Synthesis and Cytotoxicity Study. Preprints.org. [Link]

  • Awang, N., Mohd Nor, N. H., Kamaludin, N. F., & Syed Annuar, S. N. (2023). Triphenyltin (IV) Dithiocarbamate Compounds Induce Cytotoxicity in Acute Lymphoblastic Leukemia (Jurkat E6.1) Primarily via DNA Fragmentation and Cell Cycle Arrest. Journal of Medicinal and Chemical Sciences, 6(10), 2374-2384. [Link]

  • Annuar, S. N. S., et al. (2023). Triphenyltin(IV) dithiocarbamate compounds induce genotoxicity and cytotoxicity in K562 human erythroleukemia cells primarily via mitochondria-mediated apoptosis. ResearchGate. [Link]

  • Kamaludin, N. F., Awang, N., & Ghazali, A. R. (2013). Cytotoxicity of Triphenyltin(IV) Methyl- and Ethylisopropyldithiocarbamate Compounds in Chronic Myelogenus Leukemia Cell Line (K-562). Science Alert. [Link]

  • Hamid, N. A., et al. (2018). Cellular and DNA Toxicity Study of Triphenyltin Ethyl Phenyl Dithiocarbamate and Triphenyltin Butyl Phenyl Dithiocarbamate on K562, Leukemia Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 126-133. [Link]

  • Ajibade, P. A., & Oluwalana, A. E. (2022). The Versatility in the Applications of Dithiocarbamates. Encyclopedia.pub. [Link]

  • Abdullah, N. H., et al. (2016). Synthesis and characterisation of new organotin (IV)(2-methoxyethyl)-methyldithiocarbamate complexes. ResearchGate. [Link]

  • Local Pharma Guide. (n.d.). CAS NO. 1803-12-9 | TRIPHENYL TIN-N,N-DIMETHYL DITHIOCARBAMATE. Retrieved from [Link]

  • Buthelezi, N., Adeyemi, J. O., & Onwudiwe, D. C. (2023). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. Molecules, 28(15), 5841. [Link]

  • Oladipo, A. C., & Onwudiwe, D. C. (2018). Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. Molecules, 23(10), 2588. [Link]

  • Buthelezi, N., Adeyemi, J. O., & Onwudiwe, D. C. (2023). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. PMC. [Link]

  • Syed Annuar, S. N., et al. (2023). Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells. Molecules, 28(8), 3410. [Link]

Sources

Technical Whitepaper: Structural Dynamics of Triphenyltin(IV) Dimethyldithiocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


 Coordination Geometry and Bonding Modes
Content Type:  Technical Whitepaper
Audience:  Researchers, Scientists, Drug Development Professionals

Executive Summary

The coordination chemistry of triphenyltin(IV) dimethyldithiocarbamate [


] represents a critical case study in organotin structural dynamics. Unlike transition metal dithiocarbamates, which typically adopt rigid isobidentate geometries, this main-group complex exhibits a structurally ambiguous anisobidentate  mode in the solid state. This guide analyzes the "structural trans-influence" governing its geometry, the spectroscopic signatures of its bonding modes, and the implications of its hydrolytic instability for metallodrug design.
Introduction: The Anisobidentate Paradox

In medicinal inorganic chemistry, the biological activity of organotins is inextricably linked to their coordination number and lability.


 serves as a model system for the monodentate-bidentate continuum .

While the dithiocarbamate (


) ligand is formally a 4-electron donor capable of forming stable four-membered chelate rings, the steric bulk of three phenyl groups on the tin center forces a geometric distortion. The resulting structure is neither purely tetrahedral (4-coordinate) nor purely trigonal bipyramidal (5-coordinate), but exists in a fluxional intermediate state often described as anisobidentate .

Key Chemical Identity:

  • Formula:

    
    
    
  • Metal Center: Sn(IV) (

    
    )
    
  • Ligand Class: 1,1-dithiolate (Soft donor)

  • Primary Application: Biocidal agents, antifungal coatings, and antitumor research.

Synthesis & Preparation Protocol

Standardized protocol for high-purity isolation suitable for crystallographic and biological assay.

Reagents:
  • Precursor: Triphenyltin(IV) chloride (

    
    ), 98%.
    
  • Ligand Source: Sodium dimethyldithiocarbamate dihydrate (

    
    ).
    
  • Solvent: Anhydrous Ethanol (EtOH) or Dichloromethane (DCM).

Step-by-Step Methodology:
  • Stoichiometric Mixing: Dissolve 1.0 mmol of

    
     in 20 mL of ethanol. In a separate flask, dissolve 1.1 mmol (10% excess) of 
    
    
    
    in 15 mL of ethanol.
  • Ligand Exchange: Add the ligand solution dropwise to the organotin solution under constant stirring at room temperature (25°C).

    • Note: The reaction is rapid and driven by the precipitation of NaCl.

  • Incubation: Stir for 2 hours. A white precipitate typically forms immediately.

  • Purification: Filter the precipitate (NaCl) if using DCM, or the product if using EtOH (depending on solubility). For high purity, evaporate solvent and recrystallize from a

    
    /Ethanol (1:1) mixture.
    
  • Drying: Vacuum dry over

    
     to remove solvated water.
    

SynthesisWorkflow Reactants Ph3SnCl + Na(dtc) Mixing Stirring (EtOH, 25°C, 2h) Reactants->Mixing Ligand Exchange Filtration Filtration (Remove NaCl) Mixing->Filtration Recryst Recrystallization (CHCl3/EtOH) Filtration->Recryst Product Ph3Sn(S2CNMe2) Crystalline Solid Recryst->Product Yield > 80%

Caption: Workflow for the synthesis of Triphenyltin(IV) Dimethyldithiocarbamate via salt metathesis.

Solid-State Coordination Geometry

The defining feature of


 is its distorted trigonal bipyramidal  geometry.[1][2] Unlike transition metal analogs where both S atoms bind symmetrically, the Sn(IV) center exhibits a preference for lower coordination numbers due to the steric demand of the phenyl rings.
Crystallographic Metrics (Representative)

Data derived from structural analogs (e.g.,


) and homologous methyl derivatives.[2]
ParameterValue (Approx.)Significance
Sn–S(1) Bond 2.46 – 2.47 Å Primary covalent bond (Short). Typical of monodentate thiols.[3]
Sn–S(2) Interaction 2.95 – 3.15 Å Secondary bonding interaction (Long). > Covalent sum (2.44 Å) but < vdW sum (4.0 Å).[1]
C–N Bond 1.32 – 1.35 Å Partial double bond character (Thioureide), indicating electron delocalization.
Geometry (

)
N/A (Highly Distorted) Often described as a tetrahedron perturbed by a distant sulfur atom.
S(1)–Sn–S(2) Angle ~65° Acute chelate bite angle, forcing distortion.
The Structural Trans-Influence

The asymmetry arises because the phenyl groups occupy equatorial positions (in a TBP description) to minimize steric clash. The "strong" sulfur atom [S(1)] occupies an axial position, while the "weak" sulfur atom [S(2)] approaches from the opposite side, often trans to a phenyl group. This creates a C3S tetrahedral core with a weak fifth interaction, technically making the tin center penta-coordinate .

Bonding Mode Analysis: Spectroscopic Validation

To validate the coordination mode in the absence of X-ray data, researchers rely on IR and NMR spectroscopy.

Infrared Spectroscopy (IR)

The dithiocarbamate ligand possesses characteristic stretching frequencies that diagnose its binding mode.

  • 
     Thioureide Band (1450–1550 cm⁻¹): 
    
    • Position indicates the bond order of the

      
       bond.
      
    • High frequency suggests significant double-bond character, stabilizing the

      
       resonance form.
      
  • 
     Stretching (950–1050 cm⁻¹): 
    
    • The Rule of Splitting:

      • Single Band: Indicates Isobidentate (symmetrical) binding. Both C-S bonds are equivalent.

      • Split Band (

        
        ):  Indicates Monodentate  or Anisobidentate  binding. One C-S is single-bond-like, the other double-bond-like.
        
    • Observation for

      
      : A split is typically observed, confirming the asymmetric Sn-S bonding.
      
NMR Spectroscopy (

)
  • Chemical Shift (

    
    ):  The 
    
    
    
    shift is highly sensitive to coordination number.
    • 4-Coordinate: Downfield (e.g., -40 to -60 ppm).

    • 5-Coordinate: Upfield (e.g., -150 to -250 ppm).

  • Observation:

    
     often shows shifts in the -100 to -200 ppm  range (solvent dependent), confirming that the "weak" Sn...S interaction persists in solution, maintaining a pseudo-5-coordinate species.
    

BondingModes Ligand Free Ligand (dtc-) Iso Isobidentate (Symmetric Chelate) Equal Sn-S bonds Ligand->Iso Transition Metals (Zn, Ni) Aniso Anisobidentate (Asymmetric Chelate) One Short, One Long Sn-S Ligand->Aniso Organotins (Ph3Sn) Mono Monodentate (S-Bonded) One Sn-S, One Free C=S Ligand->Mono Steric Crowding Aniso->Mono Solution Fluxionality (High Temp)

Caption: Classification of dithiocarbamate bonding modes. Ph3Sn(dtc) predominantly adopts the Anisobidentate mode due to steric pressure from phenyl rings.

Implications for Drug Development

The structural lability of


 is a feature, not a bug, for its biological activity.
  • Hydrolytic Instability: The weak Sn-S(2) interaction makes the complex susceptible to hydrolysis. In physiological media, the Sn-S bond can cleave, releasing the bioactive

    
     cation and the dithiocarbamate anion.
    
  • Dual Mechanism of Action:

    • 
      :  Targets mitochondrial ATPase and disrupts oxidative phosphorylation.
      
    • Dithiocarbamate: Inhibits metal-dependent enzymes and generates reactive oxygen species (ROS).

  • Lipophilicity: The greasy phenyl groups and the neutral charge of the complex facilitate passive transport across cell membranes, acting as a "Trojan horse" to deliver the cytotoxic tin moiety.

References
  • Tiekink, E. R. T. (2008). Tin dithiocarbamates: Applications and crystallography. Applied Organometallic Chemistry.

  • Shahzadi, S., et al. (2002). Synthesis of N,N-dialkyl dithiocarbamate triphenyltin(IV) and crystal structures. Indian Journal of Chemistry.

  • Awang, N., et al. (2018). Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. PMC.

  • Muthalib, A. F., & Baba, I. (2013). Synthesis, Characterization and Crystal Structure of Triphenyltin(IV) N-alkyl-N-cyclohexyldithiocarbamate Compounds. IDOSI.

  • Holloway, C. E., & Melnik, M. (2000).[4] Tin organometallic compounds: Classification and analysis of crystallographic and structural data. Reviews in Inorganic Chemistry.

Sources

Methodological & Application

Application Note: In Situ Synthesis of Triphenyltin(IV) N,N-Dimethyldithiocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the in situ synthesis of triphenyltin(IV) N,N-dimethyldithiocarbamate (


), a coordination complex with significant antiproliferative activity against acute lymphoblastic leukemia (Jurkat E6.1) and chronic myelogenous leukemia (K562) cell lines.[1] Unlike metathetical routes that require the isolation of unstable sodium dithiocarbamate salts, this method utilizes a thermodynamic trap—generating the ligand at 

and immediately quenching it with the organotin halide. This approach maximizes atom economy, minimizes exposure to toxic intermediates, and ensures high purity for biological screening.

Introduction & Medicinal Context

Organotin(IV) compounds have evolved from agricultural biocides to potent candidates in oncology.[2] Specifically, triphenyltin(IV) dithiocarbamates exhibit cytotoxicity superior to cisplatin in various in vitro models. The dithiocarbamate (DTC) moiety acts as a "privileged scaffold," capable of chelating metal ions and inhibiting the proteasome, while the lipophilic triphenyltin group facilitates transport across the cell membrane.

Why In Situ? The free dithiocarbamic acid is unstable and decomposes into carbon disulfide (


) and amine at room temperature. While alkali metal salts (Na-DTC) can be isolated, they are hygroscopic and prone to oxidation. The in situ method drives the equilibrium forward by consuming the generated ligand immediately, preventing reversion and degradation.

Chemical Principle & Mechanism[3]

The synthesis proceeds via a nucleophilic addition of a secondary amine to carbon disulfide under basic conditions, followed by a nucleophilic substitution at the tin center.

Reaction Mechanism[3][4][5][6]
  • Ligand Formation: Dimethylamine attacks the electrophilic carbon of

    
    . Sodium hydroxide deprotonates the zwitterionic intermediate to form the stable anionic species.
    
  • Metalation: The sulfur of the dithiocarbamate attacks the tin center, displacing the chloride ion.

Mechanistic Pathway (Graphviz)

ReactionMechanism cluster_0 Step 1: Ligand Generation (Exothermic) cluster_1 Step 2: Metalation Amine Dimethylamine (Me2NH) Intermediate Na-DTC Intermediate (Me2N-CS2-Na) Amine->Intermediate Nucleophilic Attack CS2 Carbon Disulfide (CS2) CS2->Intermediate Base NaOH Base->Intermediate Deprotonation Product Triphenyltin(IV) N,N-dimethyldithiocarbamate Intermediate->Product Substitution Byproduct NaCl Intermediate->Byproduct SnCl Triphenyltin Chloride (Ph3SnCl) SnCl->Product

Figure 1: Mechanistic pathway showing the nucleophilic attack of the amine on CS2 followed by the displacement of chloride from the organotin center.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Dimethylamine (40% aq) 45.081.1Ligand Precursor
Carbon Disulfide (

)
76.141.1Ligand Precursor
Sodium Hydroxide (NaOH) 40.001.1Base
Triphenyltin Chloride 385.471.0Metal Source
Ethanol (Absolute) -SolventReaction Medium

Note: A slight excess (1.1 eq) of the ligand-forming reagents ensures complete consumption of the toxic organotin halide.

Equipment
  • Three-neck round-bottom flask (250 mL).

  • Magnetic stirrer with temperature probe.

  • Ice-water bath (

    
    ).
    
  • Pressure-equalizing dropping funnel.

  • Nitrogen gas line (inert atmosphere preferred but not strictly required if rapid).

Step-by-Step Methodology

Step 1: Ligand Generation (The "Cold" Step)

  • Dissolve NaOH (1.1 eq) in minimal distilled water/ethanol (1:10 ratio) in the reaction flask.

  • Cool the solution to 0–4°C using an ice bath. Critical: The reaction of amine and

    
     is exothermic; heat degrades the dithiocarbamate.[3][4]
    
  • Add Dimethylamine (1.1 eq) to the cold base solution.

  • Add Carbon Disulfide (1.1 eq) dropwise over 15 minutes.

  • Stir vigorously for 30 minutes at 4°C. The solution should turn faint yellow/white, indicating the formation of the sodium dithiocarbamate salt.

Step 2: In Situ Metalation

  • Dissolve Triphenyltin Chloride (1.0 eq) in 20 mL of ethanol in a separate beaker.

  • Add the organotin solution dropwise to the cold dithiocarbamate mixture.

  • Upon addition, a white precipitate (product + NaCl) will form immediately.

  • Remove the ice bath and allow the mixture to stir at room temperature (

    
    )  for 3 hours to ensure reaction completion.
    

Step 3: Workup & Purification

  • Filtration: Filter the reaction mixture. The solid residue contains the product and NaCl.

  • Washing: Wash the precipitate with cold ethanol (

    
    ) to remove unreacted amines, and then with distilled water (
    
    
    
    ) to dissolve and remove the NaCl byproduct.
  • Drying: Dry the white solid in a desiccator over silica gel.

  • Recrystallization: Recrystallize from a mixture of Chloroform:Ethanol (1:1) or Dichloromethane:Hexane to obtain analytical grade crystals.

Experimental Workflow (Graphviz)

Workflow Start Start: Clean 3-Neck Flask Cool Cool NaOH/EtOH to 4°C Start->Cool AddLigands Add Amine + Dropwise CS2 (Maintain < 4°C) Cool->AddLigands StirCold Stir 30 min (Ligand Formation) AddLigands->StirCold AddSn Add Ph3SnCl in EtOH (Dropwise) StirCold->AddSn StirRT Stir at Room Temp (3 Hours) AddSn->StirRT Filter Filter Precipitate StirRT->Filter Wash Wash with H2O (Remove NaCl) Wash with Cold EtOH Filter->Wash Recryst Recrystallize (CHCl3 : EtOH) Wash->Recryst End Final Product: Ph3Sn(DTC) Recryst->End

Figure 2: Operational workflow emphasizing temperature control during the ligand generation phase.

Characterization & Validation

To validate the synthesis, the researcher must confirm the disappearance of the secondary amine N-H stretch and the appearance of the thioureide band.

Spectroscopic Markers
TechniqueParameterExpected ValueInterpretation
FT-IR


"Thioureide" band; indicates

double bond character.
FT-IR


Single band suggests bidentate chelation.[5]
FT-IR


Confirmation of Organotin moiety.

NMR


Characteristic dithiocarbamate carbon signal.

NMR

(Shift)

Indicates 5-coordinate geometry (distorted trigonal bipyramidal).
Structural Validation

The geometry of triphenyltin dithiocarbamates is typically anisobidentate .[6] The tin atom is 5-coordinate, with one short Sn-S bond (covalent) and one longer Sn-S bond (coordinate), creating a distorted trigonal bipyramidal structure.[6]

Safety & Handling

  • Carbon Disulfide (

    
    ):  Extremely flammable (Flash point -30°C) and neurotoxic. Use only in a functioning fume hood. Avoid using plastic syringes as 
    
    
    
    can swell rubber gaskets; use glass syringes.
  • Organotins: Triphenyltin compounds are toxic and potential endocrine disruptors. Wear double nitrile gloves and handle all solids in a fume hood or glovebox.

  • Waste Disposal: All aqueous washes containing organotins must be segregated into "Heavy Metal" waste streams, not general organic waste.

References

  • Awang, N. et al. (2011).[7] Synthesis, Characterization and Crystal Structure of Triphenyltin(IV) N-alkyl-N-cyclohexyldithiocarbamate Compounds. World Applied Sciences Journal, 12(5), 630-635.[8]

  • Adeyemi, J. O., & Onwudiwe, D. C. (2018).[2] Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. Molecules, 23(10), 2571.

  • Kamaludin, N. F. et al. (2015).[2] In vitro Cytotoxic Activity of New Triphenyltin(IV) Alkyl-isopropyl-dithiocarbamate Compounds on Human Acute T-Lymphoblastic Cell Line. Journal of Applied Pharmaceutical Science, 5(05), 001-006.

  • Muthalib, A. F., & Baba, I. (2011). Synthesis and Characterization of Organotin(IV) Dithiocarbamate Complexes. The Malaysian Journal of Analytical Sciences, 15(1), 106-112.

Sources

Application Note: Recrystallization Solvent Systems for Triphenyltin(IV) Dithiocarbamate Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis and purification of organotin(IV) therapeutics. It synthesizes field-proven protocols with mechanistic insights into the solubility behavior of triphenyltin(IV) dithiocarbamate complexes.

Abstract & Technical Context

Triphenyltin(IV) dithiocarbamate complexes (Ph


Sn-DTC) are emerging as potent chemotherapeutic agents, exhibiting significant cytotoxicity against various cancer cell lines (e.g., Jurkat E6.1, HT-29) often exceeding that of cisplatin. However, their clinical translation is frequently stalled by purification challenges.

The purification difficulty arises from the molecule's "Schizophrenic" solubility profile:

  • The Lipophilic Shield: Three bulky phenyl groups attached to the tin center create a high degree of lipophilicity and steric hindrance.

  • The Polar Core: The dithiocarbamate (

    
    ) moiety possesses polar, chelating sulfur atoms susceptible to hydrolysis.
    

Achieving high-purity crystals requires a solvent system that balances these opposing forces without triggering Sn–S bond cleavage or ligand degradation.

Solvent System Selection Logic

The choice of solvent is governed by the "Like Dissolves Like" principle, modified for organometallic stability.

The Solubility Matrix
Solvent ClassExamplesSolubility StatusMechanistic Role
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform (

)
High Primary Solvent. Excellent interaction with the lipophilic triphenyltin shell via dispersion forces.
Polar Aprotic Acetone, DMSO, THFModerate/High Alternative Solvent. Good solubility but DMSO is difficult to remove; Acetone is viable for specific derivatives (e.g., piperidyl-DTC).
Polar Protic Ethanol, MethanolLow/Sparingly Anti-Solvent. The polar hydroxyl groups disrupt the solvation shell of the phenyl groups, inducing precipitation.
Non-Polar Alkanes Hexane, Petroleum EtherInsoluble Anti-Solvent. Forces aggregation of the polar DTC core, but carries a high risk of "oiling out."
The "Golden Ratio" Systems

Based on crystallographic literature and bench stability, the following binary systems are most effective:

  • Dichloromethane : Ethanol (4:1 v/v)

    • Best for: Single crystal growth for X-ray diffraction (XRD).[1]

    • Mechanism:[1] DCM solubilizes the complex; Ethanol acts as a miscible anti-solvent that increases lattice energy as the DCM evaporates or cools.

  • Chloroform : Ethanol (1:1 to 1:3 v/v)

    • Best for: Bulk purification and powder recovery.

    • Mechanism:[1] Slower evaporation rate of chloroform allows for controlled crystal growth.

  • Dichloromethane : Hexane

    • Best for: Rapid precipitation of highly lipophilic derivatives.

    • Risk:[1][2][3] High probability of oiling out if cooled too quickly.

Detailed Experimental Protocols

Protocol A: The Standard Recrystallization (DCM/Ethanol System)

Recommended for general purity enhancement (>98%) and removing unreacted ligand.

Materials:

  • Crude Triphenyltin(IV) dithiocarbamate.

  • Solvent A: Dichloromethane (Anhydrous, HPLC grade).

  • Solvent B: Absolute Ethanol (Cold).

  • Apparatus: Erlenmeyer flask, reflux condenser (optional), ice bath.

Step-by-Step Procedure:

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add the minimum amount of warm Dichloromethane (~40°C) required to dissolve the solid (typically 5–10 mL). Swirl gently.

    • Note: Do not boil DCM vigorously; its boiling point is low (39.6°C).

  • Clarification (Crucial): If the solution is cloudy (insoluble impurities), perform a hot filtration through a glass frit or cotton plug into a clean, pre-warmed flask.

  • Anti-Solvent Addition: While keeping the DCM solution warm, add warm Ethanol dropwise.

    • Endpoint: Stop adding ethanol the moment a faint, persistent cloudiness (turbidity) appears.

    • Re-solubilization: Add 2–3 drops of DCM to clear the solution back to transparency.

  • Crystallization:

    • Stage 1: Allow the flask to cool to room temperature undisturbed on the benchtop (approx. 1 hour). Covering with a Kimwipe allows slow solvent evaporation.

    • Stage 2: Once crystals begin to form, move the flask to an ice bath (0–4°C) for 2 hours to maximize yield.

  • Collection: Filter the crystals using vacuum filtration. Wash the cake with 2 × 5 mL of cold Ethanol.

  • Drying: Dry in a vacuum desiccator over silica gel or

    
     for 24 hours. Avoid oven drying >60°C to prevent melting or decomposition.
    
Protocol B: Slow Evaporation (For X-Ray Quality Crystals)

Recommended for structural characterization.

  • Dissolve 100 mg of the complex in a mixture of Dichloromethane and Ethanol (4:1 ratio) in a small vial.

  • Cover the vial with Parafilm and poke 3–5 small holes with a needle.

  • Place in a vibration-free area at room temperature.

  • Allow solvents to evaporate slowly over 3–7 days. Colorless, block-like crystals typically form as the DCM (more volatile) escapes, increasing the ethanol concentration.

Visualization of Logic & Workflow

Figure 1: Solubility Mechanism & Solvent Selection Logic

This diagram illustrates the competing molecular forces that dictate solvent choice.

SolubilityLogic Complex Triphenyltin(IV) Dithiocarbamate PhGroup Triphenyltin Group (Lipophilic/Bulky) Complex->PhGroup DTCGroup Dithiocarbamate Core (Polar/Chelating) Complex->DTCGroup Solvent1 Dichloromethane/Chloroform (High Solubility) PhGroup->Solvent1 Pi-Stacking & Dispersion Forces Solvent2 Ethanol/Methanol (Anti-Solvent) DTCGroup->Solvent2 H-Bonding (Destabilizes Complex) Result1 Clear Solution Solvent1->Result1 Dissolves Result2 Crystalline Solid Solvent2->Result2 Precipitates Solvent3 Hexane (Strong Anti-Solvent) Result3 Amorphous Oil Solvent3->Result3 Oils Out (Risk)

Caption: Mechanistic basis for solvent selection. The lipophilic Ph3Sn moiety drives solubility in chlorinated solvents, while the polar core dictates precipitation in alcohols.

Figure 2: Recrystallization Workflow (Protocol A)

RecrystallizationFlow Start Crude Solid Dissolve Dissolve in Min. Warm DCM Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AddAnti Add Warm Ethanol (Until Turbid) Filter->AddAnti Clear Add drops of DCM (Restore Clarity) AddAnti->Clear Cool Cool: RT (1h) -> Ice (2h) Clear->Cool Collect Vacuum Filter & Wash w/ Cold EtOH Cool->Collect

Caption: Step-by-step workflow for the binary solvent recrystallization method.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or anti-solvent (Hexane) is too non-polar.Re-dissolve by heating.[2] Add a small amount of the primary solvent (DCM). Cool much slower (wrap flask in towel). Switch anti-solvent to Ethanol.
Low Yield Too much solvent used during dissolution.Evaporate 30% of the solvent volume using a rotary evaporator or nitrogen stream, then cool again.
Decomposition Hydrolysis of Sn-S bond due to wet solvents.Critical: Ensure all solvents are anhydrous. Triphenyltin chloride precursors and the resulting complexes are water-sensitive during synthesis/purification.
No Crystals Supersaturation not reached.Scratch the inner wall of the flask with a glass rod to induce nucleation or add a "seed" crystal if available.

Characterization Validation

To ensure the recrystallization was successful and the complex is intact:

  • Melting Point: Sharp range (typically >120°C for these complexes). Broad range indicates impurities.

  • FTIR: Look for the characteristic C–N thioureide band (1450–1500 cm

    
    ) and the single C–S  band (950–1050 cm
    
    
    
    ). The absence of a doublet in the C–S region often confirms bidentate chelation.
  • 
    Sn NMR:  A single sharp peak confirms a pure tin environment.
    

References

  • Awang, N. et al. (2011).[4][5] "Synthesis and Characterization of Organotin(IV) Dithiocarbamate Compounds." American Journal of Applied Sciences.

  • Adeyemi, J. O.[4][6] & Onwudiwe, D. C. (2018).[5][7][8][9] "Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity." Molecules.

  • Haezam, F. N. et al. (2019).[4][10] "(N,N-Diisopropyldithiocarbamato)triphenyltin(IV): Crystal structure and Hirshfeld surface analysis." Acta Crystallographica Section E.

  • BenchChem Technical Support. (2025). "Refinement of Purification Techniques for Dithiocarbamate Products."

  • Kamaludin, N. F. et al. (2013). "Synthesis, Characterization and Biological Screening of Some Organotin(IV) Dithiocarbamates." Journal of Coordination Chemistry.

Sources

Application Note: Single Crystal X-ray Diffraction of Triphenyltin(IV) N,N-dimethyldithiocarbamate

[1]

Abstract & Scope

This application note details the protocol for the structural characterization of Triphenyltin(IV) N,N-dimethyldithiocarbamate (

The structural integrity of these compounds—specifically the coordination geometry around the Tin (Sn) center—is the primary determinant of their biological activity. This guide provides a self-validating workflow from synthesis to crystallographic refinement, focusing on the unique anisobidentate coordination mode characteristic of this molecular family.

Synthesis and Crystallization Protocol

High-quality crystals are the prerequisite for successful SC-XRD. The following protocol minimizes impurities and maximizes crystal habit suitability.

Chemical Reaction

The synthesis follows a nucleophilic substitution pathway where the dithiocarbamate anion displaces the chloride ion on the triphenyltin precursor.

Reaction Stoichiometry:

Step-by-Step Methodology

Phase I: Ligand Preparation (In-situ)

  • Dissolution: Dissolve 10 mmol of dimethylamine in 20 mL of cold ethanol (

    
    C).
    
  • Activation: Add 10 mmol of Carbon Disulfide (

    
    ) dropwise with constant stirring.
    
  • Basification: Add 10 mmol of NaOH (aq) or

    
     to generate the dithiocarbamate salt. Stir for 30 minutes at 4°C.
    

Phase II: Complexation

  • Addition: Dissolve 10 mmol of Triphenyltin(IV) Chloride (

    
    ) in 20 mL of ethanol. Add this solution dropwise to the dithiocarbamate salt solution prepared in Phase I.
    
  • Reaction: Stir the mixture for 2–3 hours at room temperature. A white precipitate should form.

  • Isolation: Filter the precipitate and wash 3x with cold ethanol to remove ionic byproducts (

    
    ).
    
  • Drying: Desiccate the solid over silica gel.

Phase III: Crystallization (Critical Step)

  • Method: Solvent Diffusion (Layering) or Slow Evaporation.

  • Solvent System: Chloroform/Ethanol (1:1 v/v) or Dichloromethane/Hexane.

  • Protocol: Dissolve the dried precipitate in a minimum amount of Chloroform (

    
    ). Filter the solution to remove micro-particulates. Add an equal volume of Ethanol (
    
    
    ) and allow to stand at room temperature (25°C) in a semi-sealed vial (parafilm with pinholes).
  • Timeline: Suitable block-like crystals typically appear within 3–7 days.

Data Collection Strategy

Instrumentation Parameters

Tin (Sn) is a heavy atom (

ParameterSetting/ChoiceRationale
Radiation Source Mo K

(

Å)
Preferred over Cu K

to minimize absorption effects from Tin and access higher

angles for better resolution.
Temperature 100 K (Cryogenic)Essential to reduce thermal vibration of the flexible phenyl rings, improving atomic displacement parameters (ADPs).
Crystal Size

mm
Select a block morphology. Avoid plates (often twinned) or needles (weak diffraction).
Scan Strategy

and

scans
Full sphere data collection is recommended to ensure high redundancy, aiding in absorption correction.
Absorption Correction

Due to the presence of Tin, absorption correction is mandatory.

  • Method: Multi-scan (SADABS or equivalent) based on equivalent reflections.

  • Validation: Check

    
     ratio. A ratio 
    
    
    indicates significant anisotropy in absorption; ensure the crystal shape is well-defined in the software.

Structure Solution and Refinement

Workflow Visualization

The following diagram outlines the logical flow for solving the structure, specifically addressing the challenges of organotin compounds.

XRD_WorkflowStartRaw Diffraction FramesProcessData Reduction & Unit Cell DeterminationStart->ProcessSpaceGroupSpace Group Assignment(Likely P-1 or P21/c)Process->SpaceGroupPhasePhasing (Direct Methods/ShelXT)Locate Sn AtomSpaceGroup->PhaseRefine1Initial RefinementLocate S, N, C atomsPhase->Refine1CheckGeomCheck Sn Coordination(Tetrahedral vs Trigonal Bipyramidal)Refine1->CheckGeomRefine2Anisotropic Refinement& H-atom placementCheckGeom->Refine2Confirm Anisobidentate ModeFinalFinal CIF GenerationRefine2->Final

Figure 1: Crystallographic workflow for Organotin Dithiocarbamates.

Refinement Nuances
  • The Heavy Atom Method: The Tin atom will dominate the scattering. In the initial difference Fourier map, the highest peak will be Sn.

  • Phenyl Ring Disorder: The phenyl groups attached to Sn often show rotational disorder.

    • Protocol: If ellipsoids are elongated, apply rigid bond restraints (RIGU) or split the phenyl ring into two positions (A/B) with occupancy refinement.

  • Hydrogen Atoms: Place geometrically (HFIX 43 for aromatic, HFIX 137 for methyl groups) and refine using a riding model.

Structural Analysis & Discussion

This is the core "Application" of the note. The biological activity of

The "Anisobidentate" Coordination

Unlike transition metals where dithiocarbamates often chelate symmetrically, Triphenyltin derivatives exhibit anisobidentate coordination.[1] The ligand binds through one strong bond and one weak interaction.

Key Structural Metrics to Validate:

Bond / AngleExpected RangeStructural Insight
Sn–S(1) (Short) 2.45 – 2.48 Å Strong covalent bond. Defines the primary tetrahedral geometry.
Sn–S(2) (Long) 2.95 – 3.10 Å Weak intramolecular interaction. Significantly longer than a covalent bond but shorter than the van der Waals sum (~4.0 Å).
C–N Bond 1.30 – 1.35 Å Indicates partial double bond character (

), confirming the resonance stabilization of the dithiocarbamate.
Geometry (

)
Distorted Trigonal Bipyramidal The Sn atom is 5-coordinate.[1] The weak Sn-S(2) interaction distorts the geometry from pure tetrahedral (

) toward trigonal bipyramidal.[1][2]
Supramolecular Architecture

Analyze the packing for Sn···S intermolecular interactions.

  • Observation: These compounds often form loosely associated dimers or chains in the solid state via weak Sn···S interactions between adjacent molecules.[3][4][5][6]

  • Relevance: This aggregation behavior can influence solubility and bioavailability in drug formulations.

Application in Drug Development (SAR)

Understanding the crystal structure allows for rational drug design.

  • Stability vs. Lability: The anisobidentate mode suggests the dithiocarbamate ligand is firmly attached but the "long" bond allows for flexibility. This may facilitate the ligand exchange mechanism required for the compound to interact with biological targets (e.g., DNA or cysteine residues in proteins).

  • Cytotoxicity Correlation: Research indicates that the cytotoxicity of organotins is often higher for 5-coordinate species compared to 4-coordinate ones. Confirming the 5-coordinate (anisobidentate) state via XRD is a " go/no-go " step in validating the compound's potential efficacy before biological assay.

SAR_LogicStructCrystal Structure(Anisobidentate)Coord5-Coordinate Sn(IV)Struct->CoordDefinesStabilityHydrolytic StabilityCoord->StabilityInfluencesActivityCytotoxicity(Jurkat Cells)Coord->ActivityDirect InteractionStability->ActivityModulates

Figure 2: Structure-Activity Relationship (SAR) flow.

References

  • Awang, N., et al. (2011).[3][7] "Synthesis, Characterization and Crystal Structure of Triphenyltin(IV) N-alkyl-N-cyclohexyldithiocarbamate Compounds." World Applied Sciences Journal, 12(5), 630-635.[3][8]

  • Tiekink, E. R. T. (2008).[9] "Tin Dithiocarbamates: Applications and Structures." Applied Organometallic Chemistry, 22, 533–550.[9]

  • Awang, N., et al. (2023).[4][9] "Organotin(IV) Dithiocarbamate Compounds as Potential Anticancer Agents." Molecules, 28(15), 5841.[4]

  • Muthalib, A. F., & Baba, I. (2011). "Synthesis and Characterization of Organotin(IV) Dithiocarbamate Complexes." The Malaysian Journal of Analytical Sciences, 15(1), 106-112.

Application Note: FT-IR Spectral Assignment of C-N and C-S Bands in Organotin Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of non-platinum-based metallodrugs, organotin(IV) complexes have emerged as potent candidates for antitumor and antimicrobial therapies.[1][2] Their efficacy hinges on the coordination geometry of the tin center, which dictates stability, lipophilicity, and biological interaction.[2]

While X-ray crystallography is the gold standard for structural determination, it requires single crystals that are often difficult to grow.[2] Fourier Transform Infrared (FT-IR) spectroscopy serves as a critical, high-throughput "fingerprinting" tool.[2] Specifically, the vibrational modes of Carbon-Nitrogen (C-N) and Carbon-Sulfur (C-S) bonds act as sensitive reporters of the ligand's coordination mode (monodentate vs. bidentate) and the electronic environment of the tin center.[1]

This guide provides a rigorous protocol for acquiring and interpreting these spectral bands to validate organotin structures during drug development.[2]

Theoretical Background: The Vibrational Reporters

The Thioureide Band ( )

In ligands containing the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 moiety (e.g., dithiocarbamates), the C-N bond has partial double-bond character due to electron delocalization.[1][3][4]
  • Diagnostic Value: Upon coordination to Sn(IV), electron density drifts from the ligand to the metal.[1] This increases the double-bond character of the C-N bond, shifting the absorption to a higher wavenumber (blue shift).

  • Typical Range: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[3]
    
The C-S Stretching Modes ( )

The C-S stretching region is the primary indicator of denticity (how the ligand bites the metal).[1]

  • Monodentate: The ligand binds through one sulfur atom. This creates a distinction between the bonded C-S (single bond character) and the non-bonded C=S (double bond character), resulting in split bands .[1]

  • Bidentate (Chelating): The ligand binds through both sulfur atoms equally (isobidentate).[1] The C-S bonds become equivalent, often resulting in a single strong band or two bands with very narrow separation.[2]

  • Typical Range: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[1][5]
    

Experimental Protocol: High-Fidelity Acquisition

Safety Warning: Organotin compounds are toxic.[2] All sample preparation must occur in a fume hood.[2] Wear nitrile gloves.[2]

Sample Preparation

Two methods are validated for organotins.[2] Method A (KBr Pellet) is preferred for high-resolution analysis of the fingerprint region.[2] Method B (ATR) is preferred for rapid screening or moisture-sensitive samples.[1][2]

Method A: Potassium Bromide (KBr) Pellet (Gold Standard)[1][2]
  • Grinding: In an agate mortar, mix

    
     of the dry organotin sample with 
    
    
    
    of spectroscopic-grade KBr.
  • Homogenization: Grind until a fine, uniform powder is achieved (particle size

    
     to avoid scattering/Christiansen effect).
    
  • Compression: Transfer to a ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     die. Apply 
    
    
    
    tons of pressure for 2 minutes under vacuum (to remove trapped air/moisture).[1]
  • Quality Check: The resulting pellet should be transparent/translucent.[2][6] Cloudy pellets indicate moisture or coarse particle size.[2]

Method B: Diamond ATR (Attenuated Total Reflectance)[1][2]
  • Cleaning: Clean the diamond crystal with isopropanol and ensure the background spectrum is flat.

  • Deposition: Place a small amount of solid sample (

    
    ) directly onto the crystal.[1]
    
  • Contact: Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Acquisition: Record sample spectrum immediately to minimize atmospheric moisture interaction.[2]

Instrument Parameters
  • Spectral Range: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Mid-IR). Note: If Sn-S/Sn-N bands are critical, extend to Far-IR (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    ) using a CsI beamsplitter/detector if available.
  • Resolution:

    
     (standard) or 
    
    
    
    (for resolving split C-S bands).
  • Scans: Minimum 32 scans (64 recommended for high signal-to-noise).

  • Apodization: Blackman-Harris 3-Term.[2]

Spectral Assignment & Interpretation Logic[2][6]

Region 1: The C-N "Thioureide" Stretch (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> )[1][2]
ObservationAssignmentStructural Implication
Band at ~1480-1510 cm⁻¹ ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Coordinated Ligand. The shift to higher frequency (vs. free ligand ~1450-1470 cm⁻¹) confirms the delocalization of electrons toward the Sn center.[4]
Band Intensity StrongHigh polarity of the thioureide bond.
Absence/Weakness -If weak, check for ligand decomposition or hydrolysis.[2]
Region 2: The C-S / C=S Stretching (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> )[2]

This is the decision-making region for coordination geometry.[2]

ObservationAssignmentStructural Implication
Single Band (or separation ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)

symmetric
Bidentate Chelation. The ligand binds symmetrically (isobidentate).[1] The two C-S bonds are chemically equivalent.
Split Bands (separation ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)

and

Monodentate Coordination. One Sulfur binds (C-S character), one is free (C=S character).[1]
Shift vs. Free Ligand -Thione vs. Thiol: In thiosemicarbazones, disappearance of a strong C=S band (~1100 cm⁻¹) and appearance of a C-S band (~750-800 cm⁻¹) indicates coordination via the thiolate (deprotonated) sulfur.[2]
Region 3: Far-IR Confirmation (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> )[2]

These bands confirm the formation of the Metal-Ligand bond.[2]

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : 
    
    
    
    . Distinctive for organotins (R-Sn).[2]
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : 
    
    
    
    .[5] Confirms Sulfur coordination.
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : 
    
    
    
    . Relevant for thiosemicarbazones or mixed ligands.[2]

Visualizations

Workflow for FT-IR Characterization of Organotins

FTIR_Workflow cluster_Analysis Spectral Analysis Start Organotin Sample Prep Sample Prep (KBr or ATR) Start->Prep Acq Data Acquisition (4000-400 cm⁻¹) Prep->Acq CN_Anal Analyze C-N Region (1450-1550 cm⁻¹) Acq->CN_Anal CS_Anal Analyze C-S Region (950-1050 cm⁻¹) Acq->CS_Anal FarIR Check Far-IR (Sn-C, Sn-S) Acq->FarIR Result Structural Determination CN_Anal->Result Confirm Complexation CS_Anal->Result Determine Denticity FarIR->Result Validate M-L Bond

Figure 1: Step-by-step workflow for the FT-IR characterization of organotin therapeutics.

Decision Logic: Determining Coordination Mode

Coordination_Logic Input C-S Band Pattern (950-1050 cm⁻¹) Split Split Bands (Δν > 20 cm⁻¹) Input->Split Single Single/Narrow Band (Δν < 20 cm⁻¹) Input->Single Mono Monodentate Mode (Anisobidentate) Split->Mono Bi Bidentate Mode (Isobidentate) Single->Bi Result1 Structure: Asymmetric One Sn-S bond strong, one weak/free Mono->Result1 Result2 Structure: Symmetric Chelating Ring Formed Bi->Result2

Figure 2: Logic gate for interpreting C-S stretching bands to determine ligand denticity.[1][2]

References

  • Awang, N. et al. (2011).[2] Synthesis and Characterization of Organotin(IV) Dithiocarbamate Compounds. American Journal of Applied Sciences.

  • Muthalib, A.F. et al. (2011).[2] Synthesis and Characterization of Organotin(IV) Complexes with N-Butyl-N-Phenyldithiocarbamate. Phosphorus, Sulfur, and Silicon and the Related Elements.[1][2] [1]

  • Al-Obaidy, G.S. et al. (2020).[1][2][7] Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological Activity. Systematic Reviews in Pharmacy.

  • Tariq, M. et al. (2013).[2][8] Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Journal of Organometallic Chemistry.

  • Nakamoto, K. (2009).[2] Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.[2] (Standard Text).

Sources

Electrochemical analysis of triphenyltin dithiocarbamate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electrochemical Characterization of Triphenyltin(IV) Dithiocarbamate Derivatives

Executive Summary

This application note details the electrochemical profiling of triphenyltin(IV) dithiocarbamate (Ph


Sn-DTC) derivatives. These organotin compounds exhibit potent antitumor and antifungal properties, yet their utility is often limited by neurotoxicity and environmental persistence. Electrochemical analysis—specifically Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)—provides a critical window into their redox stability , ligand dissociation kinetics , and biological interaction mechanisms  (e.g., DNA binding).

This guide replaces generic templates with a field-validated workflow designed for pharmaceutical chemists and toxicologists. It establishes a protocol to correlate redox potentials (


) with biological activity (IC

).

Introduction & Mechanistic Rationale

The biological activity of Ph


Sn-DTC complexes hinges on the lability of the Sn-S bond. Upon entering the cellular environment, the complex must strike a balance: stable enough to traverse lipophilic membranes, yet labile enough to release the cytotoxic triphenyltin moiety or interact with target biomolecules.

Electrochemistry mimics these electron-transfer processes. We focus on two primary redox events:

  • Cathodic Reduction (Tin-centered): The stepwise reduction of the Sn(IV) center to Sn(II) or metallic tin, often involving a radical intermediate.

  • Anodic Oxidation (Ligand-centered): The oxidation of the dithiocarbamate ligand to thiuram disulfide.

Why this matters: A shift in the reduction potential (


) correlates with the electron-donating capability of the DTC substituent. A more negative 

implies a more stable complex, potentially reducing off-target toxicity.

Experimental Configuration ("The Hardware")

To ensure reproducibility, the electrochemical cell must be strictly controlled to prevent hydrolysis of the organotin complex prior to analysis.

Reagents & Materials
  • Solvent: Acetonitrile (MeCN), HPLC Grade (dried over molecular sieves). Note: DMSO is an alternative for biological interaction studies but complicates the solvent window.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium Perchlorate (TBAP) or Hexafluorophosphate (TBAPF

    
    ).
    
  • Analytes: Triphenyltin(IV) dithiocarbamate derivatives (1.0 mM stock solution).

  • Purging Gas: High-purity Nitrogen or Argon (to remove O

    
    , which interferes with reduction waves).
    
Instrumentation Setup
  • Potentiostat: Multi-channel potentiostat with low-current module (pA range).

  • Working Electrode (WE): Glassy Carbon Electrode (GCE), 3.0 mm diameter. Must be polished to a mirror finish with 0.05 µm alumina slurry.

  • Counter Electrode (CE): Platinum wire or coil.

  • Reference Electrode (RE): Ag/Ag

    
     (0.01 M AgNO
    
    
    
    in MeCN). Note: If using aqueous Ag/AgCl, use a salt bridge to prevent water leakage into the organic phase.
Workflow Diagram

ExperimentalSetup Solvent Acetonitrile + 0.1M TBAP Cell Electrochemical Cell (Deoxygenated) Solvent->Cell Background Check Analyte 1 mM Ph3Sn-DTC Analyte->Cell Injection Potentiostat Potentiostat (CV / DPV) Cell->Potentiostat Current Response Data Voltammogram Analysis Potentiostat->Data E vs I Data->Cell Polishing Required?

Caption: Figure 1. Electrochemical workflow for organotin analysis. The dashed line indicates the critical validation step where electrode fouling requires re-polishing.

Protocol 1: Cyclic Voltammetry (Diagnostic)

CV is the primary diagnostic tool to assess the reversibility of the Sn-S bond cleavage.

Step-by-Step Methodology:

  • Pre-treatment: Polish GCE with 0.05 µm alumina. Sonicate in ethanol/water (1:1) for 2 mins.

  • Blank Scan: Record CV of the electrolyte solution (MeCN/TBAP) from +1.5 V to -2.0 V to ensure a flat baseline.

  • Sample Scan: Add analyte (final conc. 1 mM). Purge with N

    
     for 5 mins.
    
  • Parameters:

    • Initial Potential: 0.0 V

    • Switching Potentials: +1.2 V (anodic limit) and -1.8 V (cathodic limit).

    • Scan Rate: 100 mV/s (vary from 20 to 500 mV/s for kinetic studies).

  • Observation: Look for the characteristic "reduction-dimerization" waves.

Data Interpretation: Typically, Ph


Sn-DTC complexes exhibit a complex cathodic profile.
FeaturePotential (approx. vs Ag/Ag

)
AssignmentMechanism
Wave I -0.60 V to -0.80 VSn-S Cleavage

Wave II -1.10 V to -1.30 VRadical Reduction

Wave III -0.40 V (Reverse Scan)Dimer Oxidation

Note: The triphenyltin radical (


) is unstable and rapidly dimerizes to hexaphenylditin (

), which may adsorb onto the electrode, causing a sharp stripping peak on the reverse scan.

Protocol 2: Differential Pulse Voltammetry (Quantification)

DPV is used for trace quantification and resolving overlapping peaks that appear merged in CV.

Parameters:

  • Pulse Amplitude: 50 mV

  • Pulse Width: 50 ms

  • Step Height: 4 mV

  • Scan Rate: 20 mV/s

Application: Use the peak current (


) of the first reduction wave (Sn-S cleavage) for quantification. The limit of detection (LOD) for Ph

Sn-DTC derivatives using DPV is typically in the range of 0.5 – 2.0 µM .

Mechanistic Insight: The Redox Pathway

The electrochemical behavior directly informs the biological stability. A complex that reduces easily (less negative potential) is more likely to release the cytotoxic


 moiety inside the cell.

RedoxMechanism Complex Ph3Sn-DTC (Parent Complex) Step1 Reduction 1 (Sn-S Cleavage) Complex->Step1 +e- Radical Ph3Sn• + DTC- Step1->Radical Dimer Ph3Sn-SnPh3 (Dimer Adsorption) Radical->Dimer Fast Dimerization Anion Ph3Sn- (Anion) Radical->Anion +e- (High Neg Potential) Dimer->Anion +2e-

Caption: Figure 2. Proposed reduction mechanism. The stability of the parent complex determines the onset potential of Step 1.

Application: DNA Interaction Study

This protocol detects the binding of the derivative to DNA, a key mechanism for antitumor activity.

Protocol:

  • Baseline: Record the CV of 50 µM Ph

    
    Sn-DTC in a mixed solvent (10% DMSO / 90% Phosphate Buffer pH 7.4). Note: Aqueous buffer is required for DNA stability.
    
  • Titration: Aliquot ct-DNA (Calf Thymus DNA) solution into the cell (Ratios [DNA]/[Complex] = 0, 0.2, 0.5, 1.0, 5.0).

  • Incubation: Allow 5 minutes equilibration after each addition.

  • Measurement: Record DPV or CV.

Result Analysis:

  • Hypochromism (Current Drop): Indicates intercalation or strong electrostatic binding. The bulky complex diffuses slower when bound to DNA.

  • Positive Potential Shift (

    
    ):  Suggests intercalation (stabilization of the oxidized form).
    
  • Negative Potential Shift (

    
    ):  Suggests electrostatic interaction with the phosphate backbone.
    

References

  • Farina, Y. et al. (2011). "Synthesis, Characterization and Crystal Structure of Triphenyltin(IV) N-alkyl-N-cyclohexyldithiocarbamate Compounds." World Applied Sciences Journal.[1]

  • Adeyemi, J. O. et al. (2018). "Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity." Molecules.

  • Booth, M. D.[2] & Fleet, B. (1970). "Electrochemical behavior of triphenyltin compounds and their determination at submicrogram levels by anodic stripping voltammetry." Analytical Chemistry.

  • Magee, R. J. et al. (1977). "Electrochemical study of triphenyltin piperidyl dithiocarbamate." Proceedings of the Indian Academy of Sciences.

  • Okoro, H. K. et al. (2012). "Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater." Polish Journal of Environmental Studies.[3]

Sources

Application Note & Protocol: Evaluating Cell Cycle Perturbations Induced by Organotin(IV) Complexes Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Organotin(IV) complexes are an emerging class of non-platinum-based metallodrugs demonstrating significant potential as anticancer agents.[1][2] Their cytotoxic effects are often attributed to their ability to induce cell cycle arrest and apoptosis.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry for the detailed analysis of cell cycle distribution in cancer cells treated with organotin(IV) complexes. We present an in-depth, field-tested protocol using propidium iodide (PI) staining, explain the causality behind key experimental choices, and offer insights into data interpretation.

Introduction: The Rationale for Cell Cycle Analysis of Organotin(IV) Complexes

The deregulation of the cell cycle is a fundamental hallmark of cancer.[5] Therapeutic agents that can selectively interfere with the proliferation of cancer cells by inducing cell cycle arrest are of significant interest in oncology. Organotin(IV) compounds have garnered attention for their potent cytotoxic activities against a variety of human cancer cell lines, in some cases exceeding the efficacy of cisplatin.[6]

The biological activity of these compounds is significantly influenced by the number and nature of the organic groups (alkyl or aryl) attached to the tin atom, with the general toxicity trend being R3Sn+ > R2Sn2+ > RSn3+.[1][6][7] These complexes are understood to exert their anticancer effects through multiple mechanisms, including interaction with DNA, disruption of mitochondrial function, and induction of apoptosis.[1][8][9] A critical component of their mechanism is the ability to halt cell cycle progression at specific checkpoints (G0/G1, S, or G2/M), preventing the cell from dividing and ultimately leading to programmed cell death (apoptosis).[10]

Flow cytometry is a powerful, high-throughput technique that allows for the rapid and quantitative analysis of cellular DNA content.[11] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI), we can resolve distinct cell populations based on their phase in the cell cycle.[12][13] This enables precise measurement of the proportion of cells in G0/G1, S, and G2/M phases, as well as the quantification of apoptotic cells, which are identifiable by their fractional DNA content (the "sub-G1" peak).[14][15] Therefore, this methodology is indispensable for characterizing the cytostatic and cytotoxic effects of novel organotin(IV) drug candidates.

Mechanism of Action: How Organotin(IV) Complexes Disrupt the Cell Cycle

Organotin(IV) complexes induce cytotoxicity through a multi-faceted approach that culminates in cell cycle arrest and apoptosis. Their lipophilic nature, governed by the attached organic ligands, facilitates passage across the cell membrane.[9] Once inside, they can initiate a cascade of events:

  • DNA Interaction: Organotin(IV) compounds can interact with DNA, potentially through binding to the phosphate backbone, which can lead to structural changes, inhibit replication and transcription, and trigger the DNA damage response (DDR).[8][9]

  • Induction of Oxidative Stress: Some complexes can generate reactive oxygen species (ROS), leading to increased oxidative stress that damages cellular components, including DNA, and can initiate apoptotic pathways.[9]

  • Mitochondrial Pathway of Apoptosis: A primary mechanism is the induction of apoptosis via the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential and the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.[1][6]

  • Cell Cycle Checkpoint Activation: The cellular stress and DNA damage induced by these complexes activate critical cell cycle checkpoint proteins, such as p53. This activation can halt the cell cycle at the G1/S or G2/M transitions to allow for DNA repair. If the damage is too severe to be repaired, these checkpoints can signal the cell to undergo apoptosis.[9]

The specific phase of cell cycle arrest (G0/G1, S, or G2/M) can vary depending on the structure of the organotin(IV) complex and the specific cancer cell line being studied, highlighting the diverse mechanisms of action within this class of compounds.[10]

Organotin_Mechanism cluster_0 Extracellular cluster_1 Intracellular OT Organotin(IV) Complex OT_in Organotin(IV) Complex OT->OT_in Cell Membrane Permeation DNA Nuclear DNA OT_in->DNA Interaction Mito Mitochondrion OT_in->Mito Disruption DDR DNA Damage Response (p53, etc.) DNA->DDR Activation ROS Reactive Oxygen Species (ROS) Mito->ROS Generation Caspase Caspase Activation Mito->Caspase Cytochrome c release ROS->DNA Damage DDR->Caspase if damage is severe Arrest Cell Cycle Arrest (G1, S, or G2/M) DDR->Arrest Apoptosis Apoptosis Caspase->Apoptosis Experimental_Workflow A 1. Cell Culture & Seeding Plate cells at optimal density B 2. Compound Treatment Incubate with Organotin(IV) complex (include vehicle control) A->B C 3. Cell Harvesting Collect both adherent and floating cells B->C D 4. Fixation Fix cells in ice-cold 70% ethanol C->D E 5. Staining Treat with RNase A, then stain with Propidium Iodide (PI) D->E F 6. Flow Cytometry Acquisition Acquire at least 10,000 single-cell events E->F G 7. Data Analysis Gate populations (Sub-G1, G0/G1, S, G2/M) and quantify percentages F->G

Figure 2. Experimental workflow for cell cycle analysis.

Protocol 3.1: Cell Culture and Treatment

Causality: The initial cell density is critical. Overly confluent cells may exhibit contact inhibition, altering their baseline cell cycle profile, while sparse cultures may not yield enough cells for analysis. A vehicle control (e.g., DMSO) is essential to ensure that the observed effects are due to the organotin(IV) complex and not the solvent.

  • Cell Seeding: Seed your cancer cell line of choice (e.g., MCF-7, Jurkat, A549) in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.

  • Incubation: Allow cells to adhere and resume logarithmic growth by incubating for 18-24 hours under standard conditions (e.g., 37°C, 5% CO₂).

  • Treatment:

    • Prepare a stock solution of the organotin(IV) complex in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on previously determined IC₅₀ values.

    • Include a "vehicle control" well, treating cells with the highest concentration of the solvent used for the drug dilutions.

    • Include an "untreated control" well with only fresh medium.

  • Incubation Post-Treatment: Incubate the treated cells for a predetermined time (e.g., 24, 48, or 72 hours).

Protocol 3.2: Cell Harvesting and Fixation

Causality: It is crucial to collect both adherent and floating cells, as apoptotic cells often detach from the culture surface. Fixation in cold 70% ethanol serves two purposes: it permeabilizes the cell membrane, allowing the DNA dye to enter, and it preserves the cells for later analysis. [16]Adding the cells dropwise to ethanol while vortexing prevents cell clumping, which is critical for obtaining a single-cell suspension required for accurate flow cytometry. [17][18]

  • Harvest Floating Cells: Carefully collect the culture medium from each well, which contains detached and apoptotic cells, into a labeled 15 mL conical tube.

  • Harvest Adherent Cells: Wash the remaining adherent cells with 1 mL of phosphate-buffered saline (PBS), and add this wash to the respective 15 mL tube.

  • Trypsinization: Add trypsin-EDTA to the wells to detach the remaining adherent cells. Once detached, neutralize the trypsin with complete medium and add the cell suspension to the same 15 mL tube.

  • Centrifugation: Pellet the combined cell suspension by centrifuging at 300-400 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS. Centrifuge again at 300-400 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant completely.

    • Gently resuspend the cell pellet in ~500 µL of residual PBS by vortexing at a low speed to ensure a single-cell suspension.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to the cell suspension.

    • Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks under these conditions. [18]

Protocol 3.3: Propidium Iodide (PI) Staining

Causality: PI binds to both DNA and double-stranded RNA. Treatment with RNase A is essential to degrade RNA, ensuring that the PI fluorescence signal is directly proportional to the DNA content only. [12][18][19]

  • Rehydration: Centrifuge the ethanol-fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes. Carefully decant the ethanol.

  • Washing: Resuspend the cell pellet in 5 mL of PBS and centrifuge again. Discard the supernatant.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of a staining solution containing RNase A (final concentration 100 µg/mL in PBS). Incubate for 30 minutes at 37°C or room temperature.

  • PI Staining: Add Propidium Iodide to the cell suspension to a final concentration of 50 µg/mL. Mix gently.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature before analysis. [16][20]6. Filtering: Just before analysis, pass the cell suspension through a 40-70 µm nylon mesh filter to remove any remaining clumps.

Protocol 3.4: Flow Cytometry Acquisition and Analysis

Causality: Data quality is paramount. Using a linear scale for the fluorescence parameter is necessary because DNA content doubles from G1 to G2/M, a linear relationship. Gating out doublets (two G1 cells stuck together that appear as one G2/M cell) using a pulse-processing plot (e.g., Area vs. Height) is a self-validating step to ensure accuracy. [19][21]

  • Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for PI excitation. Set the fluorescence detector for PI (e.g., a 610/20 nm bandpass filter) to a linear scale.

  • Gating Strategy:

    • First, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Next, create a doublet discrimination gate using a fluorescence pulse area (FL-A) vs. pulse width (FL-W) or pulse height (FL-H) plot. Gate on the single-cell population.

  • Data Acquisition: Acquire data from the single-cell gate, collecting at least 10,000-20,000 events per sample for statistical robustness. Run samples at a low flow rate to improve data resolution. [19]4. Data Analysis:

    • Generate a histogram of the PI fluorescence intensity for the single-cell population.

    • Use the cell cycle analysis module of your flow cytometry software (e.g., FlowJo, FCS Express) to de-convolute the histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

    • The Sub-G1 peak represents apoptotic cells with fragmented DNA. [14][22]

Data Presentation and Interpretation

The primary output of the experiment is the percentage of cells distributed across the different phases of the cell cycle. This data should be summarized in a table for clear comparison between control and treated groups.

Table 1: Example Data of MCF-7 Cells Treated with Organotin(IV) Complex 'OT-X' for 48 Hours

Treatment Group% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control2.1 ± 0.465.3 ± 2.122.5 ± 1.512.2 ± 1.8
Vehicle (0.1% DMSO)2.5 ± 0.564.8 ± 2.523.1 ± 1.912.1 ± 2.0
OT-X (1 µM)8.7 ± 1.175.4 ± 3.010.2 ± 1.25.7 ± 0.9
OT-X (2.5 µM)15.2 ± 1.835.1 ± 2.812.5 ± 1.552.4 ± 3.5

Interpretation of Example Data:

  • 1 µM OT-X: An increase in the G0/G1 population and a decrease in the S and G2/M populations suggest that the complex induces G1 arrest . The modest increase in the sub-G1 peak indicates some induction of apoptosis.

  • 2.5 µM OT-X: A significant accumulation of cells in the G2/M phase and a corresponding decrease in the G0/G1 population strongly indicate G2/M arrest . The substantial increase in the sub-G1 fraction points to significant apoptosis at this higher concentration.

This analysis allows researchers to pinpoint the specific cell cycle checkpoint targeted by the organotin(IV) complex and to quantify its dose-dependent pro-apoptotic activity.

References

  • Title: Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies Source: MDPI URL: [Link]

  • Title: Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review Source: Frontiers in Chemistry URL: [Link]

  • Title: Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Recent Advancements in Organotin(IV) Complexes as Potent Cytotoxic Agents Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Synthesis, characterization, and anticancer activities examination of tri-organotin (IV) complexes derived from cephalexin schiff Source: ResearchGate URL: [Link]

  • Title: DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide Source: University of Virginia School of Medicine URL: [Link]

  • Title: BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry Source: University of Iowa URL: [Link]

  • Title: DAPI Staining : Rab Lab Flow Cytometry Facility Source: UW Medicine Pathology URL: [Link]

  • Title: Cell Cycle Analysis by Propidium Iodide Staining Source: UCL URL: [Link]

  • Title: Organotin(IV) Dithiocarbamate Compounds as an Anticancer Agent: A Review of Synthesis and Cytotoxicity Study Source: Preprints.org URL: [Link]

  • Title: Propidium iodide staining of cells for cell cycle analysis protocol Source: Bio-Rad URL: [Link]

  • Title: Synthesis and in vitro anticancer activity of some organotin(IV) benzoate compounds Source: ResearchGate URL: [Link]

  • Title: DNA Staining with PI: Complex Hypotonic Solution Source: University of Iowa URL: [Link]

  • Title: Cell Cycle Protocol - Flow Cytometry Source: UT Health San Antonio URL: [Link]

  • Title: Cell Cycle Analysis by DNA Content - Protocols Source: UC San Diego Moores Cancer Center URL: [Link]

  • Title: DNA Cell Cycle Analysis with PI Source: Babraham Institute URL: [Link]

  • Title: The Proper Way To Use The Sub-G1 Assay Source: Bitesize Bio URL: [Link]

  • Title: Synthesis, characterization, and anticancer activities examination of tri-organotin (IV) complexes derived from cephalexin schiff Source: DBpia URL: [Link]

  • Title: Analysis of apoptosis by propidium iodide staining and flow cytometry Source: Nature Protocols URL: [Link]

  • Title: DNA Damage Response and Apoptosis Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Schematic representation of organotin(IV) compounds-induced cell cycle arrest. Source: ResearchGate URL: [Link]

  • Title: Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study Source: PLOS ONE URL: [Link]

  • Title: Anti-Tumor Activity of Organotin (IV) Compounds: A Review Source: ResearchGate URL: [Link]

  • Title: DAPI staining for cell cycle analysis Source: University of Würzburg URL: [Link]

  • Title: Apoptosis Analysis by Flow Cytometry Source: Bio-Rad URL: [Link]

  • Title: Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells Source: PubMed URL: [Link]

  • Title: Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells Source: MDPI URL: [Link]

  • Title: SubG1 Analysis Using Propidium Iodide Source: UCL URL: [Link]

  • Title: Analysis of cell cycle by flow cytometry Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: DNA Measurement and Cell Cycle Analysis by Flow Cytometry Source: Flow Cytometry Core Facility, Memorial Sloan Kettering Cancer Center URL: [Link]

  • Title: Cell Cycle Analysis By Flow Cytometry Source: YouTube (The Francis Crick Institute) URL: [Link]

  • Title: Cell Cycle Analysis with Flow Cytometry Source: Biocompare URL: [Link]

  • Title: FLOW CYTOMETRY CELL CYCLE DATA: DUE DILIGENCE Source: University of Chicago URL: [Link]

Sources

Troubleshooting & Optimization

Removing organotin impurities using potassium fluoride silica gel

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ORGANOTIN-REMOVAL-001 Status: Active Specialist: Senior Application Scientist Subject: Protocol and Troubleshooting for Organotin Removal using Potassium Fluoride (KF) Silica Gel

Executive Summary & Mechanism of Action

The Challenge: Organotin reagents (e.g., tributyltin hydride, stannanes in Stille couplings) are lipophilic and toxic. Their removal to pharmaceutical standards (<10-20 ppm) is notoriously difficult because they often co-elute with non-polar products during standard chromatography.

The Solution: Potassium Fluoride (KF) coated on Silica Gel acts as a "chemo-affinity" stationary phase. Unlike standard silica, which separates based purely on polarity, KF-Silica exploits the extreme affinity of fluoride for tin (


).
Mechanism of Action

When the crude mixture passes through the KF-Silica matrix, the fluoride ions attack the Lewis-acidic tin atom. This results in the formation of hypervalent stannate species or insoluble polymeric organotin fluorides (e.g.,


) that bind irreversibly to the silica matrix or precipitate out, allowing the desired organic product to elute freely.

Mechanism cluster_0 Mobile Phase (Crude) cluster_1 KF-Silica Matrix Sn Organotin Impurity (R3Sn-X) KF KF Surface (Source of F-) Sn->KF Lewis Acid-Base Interaction Prod Target Product Pure Purified Product (Eluted) Prod->Pure No Interaction Complex Hypervalent Stannate / Polymeric Bu3SnF KF->Complex Fluoride Transfer Silica Silica Backbone Complex->Silica Adsorption/Precipitation

Figure 1: Mechanistic pathway of organotin sequestration. The fluoride source (KF) intercepts the tin species, converting them into insoluble fluorides that remain on the solid support.

Comparative Efficiency Data

Why choose KF-Silica over other methods?

MethodTin Removal EfficiencyProsCons
KF-Silica Gel (Recommended) High (<30 ppm) Solid-phase extraction; no emulsions; scalable.Requires preparation of solid support; basic (pH > 7).
Aqueous KF WashModerateCheap; simple for small scale.Frequently forms intractable emulsions; slow phase separation.
Iodine Titration (

)
HighConverts soluble

to

for easier removal.
Risk of iodinating sensitive products; requires additional workup.
10% Moist SilicaModerateVery cheap.Less effective for "stubborn" stannanes compared to fluoride methods.

Standard Operating Procedure (SOP)

Reagents Required:

  • Potassium Fluoride (KF), anhydrous (finely milled).

  • Silica Gel (Standard flash grade, e.g., 40-63 µm).

  • Solvent (Hexane, DCM, or Ether).

Protocol: Preparation and Filtration

Note: This protocol is based on the Harrowven method.

  • Preparation of Phase: Mix Potassium Fluoride and Silica Gel in a 1:9 ratio by weight (e.g., 10g KF + 90g Silica).

    • Tip: For best results, dissolve the KF in a minimal amount of water, mix with silica to form a slurry, and then remove water under vacuum/heat to create a free-flowing powder. Alternatively, vigorous mechanical grinding of dry KF and Silica is acceptable but slightly less active.

  • Column Packing: Pack a short pad (plug) or a full column with the KF-Silica mixture.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of non-polar solvent (Hexane/EtOAc).

  • Elution: Elute with the solvent system required to move your product (

    
    ). The organotin fluorides will remain at the baseline or precipitate within the silica matrix.
    

Workflow cluster_prep Phase Prep Start Start: Crude Mixture Step1 Mix KF + Silica (1:9 w/w) Start->Step1 Step2 Pack Column/Plug Step1->Step2 Step3 Load Crude Sample Step2->Step3 Step4 Elute with Solvent Step3->Step4 Decision Tin Residue Check (NMR/ICP-MS) Step4->Decision Success Pure Product (<30 ppm Sn) Decision->Success Pass Fail Retreat / Repack Decision->Fail Fail Fail->Step3 Reload

Figure 2: Operational workflow for KF-Silica purification.

Troubleshooting Guide (Q&A)

Q1: I followed the protocol, but my product still has ~5% tin contamination by NMR. What went wrong?

  • Diagnosis: Saturation or Solvent Polarity.

  • Fix:

    • Check Loading: The capacity of KF-Silica is finite. If you have stoichiometric amounts of tin (e.g., from a reduction), you need a larger pad. Use at least 50g of KF-Silica per 1g of theoretical tin byproduct .

    • Solvent Choice: If you elute with highly polar solvents (e.g., MeOH, high % EtOAc), you may solubilize the tin-fluoride species. Keep the eluent as non-polar as possible while still moving your product.

Q2: My product yield is significantly lower after the KF-Silica column. Where is it?

  • Diagnosis: Base-Sensitive Decomposition or Adsorption.

  • Fix:

    • Basicity Check: KF-Silica is basic. If your product contains base-sensitive moieties (e.g., esters, protecting groups like Fmoc), they may degrade.

    • Alternative: Switch to the Potassium Carbonate (

      
      ) / Silica  method (Harrowven, 2010) which is sometimes gentler, or use 10% fused Silica  without fluoride if the product is extremely labile.
      

Q3: The column clogged immediately upon loading.

  • Diagnosis: In situ Precipitation.

  • Fix: The formation of

    
     is rapid and the solid is polymeric. If you load a concentrated solution, the precipitate blocks the frit.
    
    • Solution: Pre-mix the crude with a small amount of Celite or loose KF-Silica, evaporate to dryness (dry loading), and place this powder on top of the packed column. This distributes the precipitate preventing a hard "crust" from forming.

Q4: Can I reuse the KF-Silica pad?

  • Answer: No. Once the fluoride sites are complexed with tin, they are spent. The remediation process relies on the formation of stable thermodynamic sinks. Reusing the silica risks leaching the trapped tin back into new samples.

Frequently Asked Questions (FAQ)

Q: Does this work for all organotins? A: It is most effective for trialkyltin halides (


) and hydrides (

). Tetraorganotins (

) are less reactive toward fluoride and may require an initial iodine titration (

) to convert them to the iodide (

) before KF treatment.

Q: Can I just add solid KF to my reaction flask instead of running a column? A: You can, but it is less efficient. Stirring with aqueous KF (1M) is a standard workup, but it often creates emulsions. Stirring with solid KF/Silica in the flask and then filtering is a valid "batch mode" alternative, though a flow (column) process usually yields lower final tin counts.

Q: How do I dispose of the used KF-Silica? A: The solid waste now contains concentrated organotin compounds. It must be segregated as Solid Toxic Waste (Heavy Metals) . Do not dispose of it in general silica bins.

References

  • Harrowven, D. C., & Guy, I. L. (2004).[1][2] KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[2][3][4] Chemical Communications.[1][2][3][5]

  • Harrowven, D. C., et al. (2010).[2][5] Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities.[2][5][6][7] Chemical Communications.[1][2][3][5]

  • Renaud, P., & Lacôte, E. (1998).[4] Simple and efficient removal of organotin residues.[2][7][8] Tetrahedron Letters.[4]

  • Edelmann, F. T. (2013). Physicochemical aspects of organotin fluoride solubility. ResearchGate Discussions.[9]

Sources

Technical Support Center: Triphenyltin N,N-Dimethyldithiocarbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ORG-SN-DTC-001 Subject: Yield Optimization & Troubleshooting for Triphenyltin(IV) N,N-dimethyldithiocarbamate Assigned Specialist: Senior Application Scientist, Organometallic Division

Executive Summary

You are attempting to synthesize Triphenyltin N,N-dimethyldithiocarbamate (Ph


Sn(S

CNMe

)). This reaction is a nucleophilic substitution where the dithiocarbamate anion displaces a chloride ion on the triphenyltin precursor. While literature yields often exceed 70-80%, researchers frequently encounter issues with hydrolytic instability , oily byproducts , and stoichiometric imbalances that crash yields below 50%.

This guide moves beyond standard textbook procedures to address the specific failure modes inherent to organotin chemistry.

Tier 1: The "Golden Path" Protocol (High-Yield Standard)

Use this optimized protocol to establish a baseline. Deviations from this specific solvent system are the #1 cause of purification failure.

Reaction Equation:



Reagents & Stoichiometry Table
ComponentRoleMolar Eq.Critical Note
Triphenyltin Chloride (Ph

SnCl)
Electrophile1.0Must be anhydrous. Hydrolyzes to Ph

SnOH in wet solvents.
Sodium N,N-dimethyldithiocarbamate Nucleophile1.1Slight excess ensures complete consumption of the toxic tin precursor.
Ethanol (Absolute) Solvent AN/ACold (<4°C) for initial mixing.
Chloroform (CHCl

)
Solvent BN/AEssential for solubility of the final complex.
Step-by-Step Workflow
  • Precursor Dissolution: Dissolve 1.0 eq of Ph

    
    SnCl in minimal dry Ethanol. If the solution is cloudy, filter it; cloudiness indicates pre-existing hydrolysis (Ph
    
    
    
    SnOH).
  • Ligand Preparation: Dissolve 1.1 eq of Sodium N,N-dimethyldithiocarbamate in separate dry Ethanol.

  • Controlled Addition: Add the ligand solution to the tin solution dropwise at 0–4°C (ice bath).

    • Why? Organotins are thermally sensitive.[1] Controlling the exotherm prevents the formation of sulfides.

  • Reaction Phase: Stir for 2 hours. Allow to warm to room temperature naturally.

  • Workup (The Critical Step):

    • A white precipitate (NaCl) will form. Filter this off.

    • Evaporate the filtrate in vacuo until a solid/oil remains.

  • Recrystallization: Redissolve the crude product in a 1:1 mixture of Chloroform:Ethanol . Allow slow evaporation.

    • Validation: Pure product forms colorless/white crystals.

Tier 2: Troubleshooting & FAQs

Direct solutions to the most common support tickets filed for this synthesis.

Q1: My product is a sticky yellow oil that won't crystallize. What happened?

Diagnosis: This is usually caused by residual solvent entrapment or disulfide contamination .

  • The Fix (Trituration): Add cold Hexane to the oil and scratch the flask walls with a glass rod. This induces nucleation.

  • The Fix (Purification): If the oil persists, you likely have Thiuram Disulfide impurities (oxidation product of the ligand). Recrystallize using Dichloromethane/Hexane instead of Ethanol. The disulfide is highly soluble in hexane and will stay in the mother liquor.

Q2: My yield is <40%, and I see a lot of white solid in the filter paper.

Diagnosis: You likely filtered out your product along with the NaCl, or your precursor hydrolyzed.

  • Test: Take the white solid you filtered out and try to dissolve it in Chloroform.

    • If it dissolves: That is your product. You used the wrong solvent system (product is insoluble in pure Ethanol).

    • If it remains solid: It is NaCl or Ph

      
      SnOH (Hydroxide).
      
  • Prevention: Ensure your reaction solvent has enough organic character (e.g., add CHCl

    
    ) to keep the organotin complex in solution while precipitating the salt.
    
Q3: The NMR shows a "forest" of peaks in the aromatic region (7.3–7.9 ppm).

Diagnosis: Ligand exchange or redistribution.

  • Explanation: Triphenyltin compounds can undergo redistribution reactions (scrambling of phenyl groups) if heated excessively or exposed to strong Lewis bases.

  • Solution: Keep reaction temperature below 40°C. Check the integration of the N-Methyl protons (approx 3.4 ppm). It should integrate 6:15 relative to the aromatic protons.

Q4: Why does the protocol require anhydrous conditions if the ligand is a salt?

Diagnosis: Competitive Hydrolysis.[2]

  • Mechanism: Tin(IV) is a strong Lewis acid.[3] Water competes with the dithiocarbamate sulfur for the tin center.

    
    
    Once Ph
    
    
    
    SnOH forms, it is kinetically inert and difficult to convert back to the dithiocarbamate.

Tier 3: Mechanistic Visualization (Workflow & Logic)

The following diagram illustrates the decision logic for synthesis and purification.

SynthesisWorkflow Start Start: Ph3SnCl + NaDMDTC SolventCheck Solvent: Ethanol/CHCl3? Start->SolventCheck SolventCheck->Start No (Risk of Hydrolysis) Reaction Reaction: 2h @ 0-25°C SolventCheck->Reaction Yes Filtration Filter Precipitate (NaCl) Reaction->Filtration Evaporation Evaporate Filtrate Filtration->Evaporation StateCheck Product State? Evaporation->StateCheck Solid Solid Product StateCheck->Solid Crystalline Oil Oily/Sticky Product StateCheck->Oil Amorphous Recryst Recrystallize (CHCl3:EtOH 1:1) Solid->Recryst Triturate Triturate w/ Hexane Oil->Triturate Final Pure Ph3Sn(S2CNMe2) (White Crystals) Recryst->Final Triturate->Recryst Solidifies

Caption: Decision tree for the synthesis and purification of Triphenyltin N,N-dimethyldithiocarbamate, highlighting recovery from oily states.

Tier 4: Safety & Handling (Critical)

  • Toxicity: Triphenyltin compounds are highly toxic and are potent biocides (often used as fungicides). They are distinct from the less toxic mono-organotins.

    • Hazard: Severe eye irritant, toxic if swallowed/inhaled.

  • Waste: All tin-containing waste must be segregated. Do not mix with general organic waste.

  • Decomposition: Avoid acidic conditions during workup. Acid causes the dithiocarbamate ligand to decompose into Carbon Disulfide (

    
    ) and Dimethylamine, both of which are hazardous.
    

References

  • Awang, N., et al. (2011).[4] "Synthesis, Characterization and Crystal Structure of Triphenyltin(IV) N-alkyl-N-cyclohexyldithiocarbamate Compounds." World Applied Sciences Journal, 12(5), 630-635.[4]

    • Relevance: Establishes the standard ethanol/chloroform synthesis route and crystallographic d
  • Domazetis, G., Magee, R. J., & James, B. D. (1977). "Organotin (IV) Dithiocarbamate Compounds." Journal of Organometallic Chemistry.

    • Relevance: Foundational work on the stability and temperature dependence of the synthesis.[1]

  • Adeyemi, J. O., Onwudiwe, D. C. (2018). "Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity." Molecules, 23(10), 2571.

    • Relevance: Comprehensive review of structural coordination (anisobidentate ligands)
  • Sigma-Aldrich.

    • Relevance: Verification of CAS (1803-12-9) and physical properties.

Sources

Technical Guide: Stability & Handling of Triphenyltin Dithiocarbamates in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with organotin dithiocarbamate complexes. It addresses the specific stability challenges of Triphenyltin(IV) Dithiocarbamates in Dimethyl Sulfoxide (DMSO) .

Executive Summary

Triphenyltin(IV) dithiocarbamates are potent bioactive organometallics often screened for antifungal or antitumor activity. While stable in the solid state, these compounds exhibit hydrolytic instability in solution.

The Core Conflict: DMSO is the standard solvent for biological assays due to its solubility profile, but it is also hygroscopic and a strong Lewis base .

  • Hygroscopicity: DMSO absorbs atmospheric moisture, which attacks the Sn-S bond.

  • Coordination: DMSO coordinates to the Tin (Sn) center, expanding its coordination number (from 4 to 5 or 6), which weakens the dithiocarbamate ligand's binding, making it susceptible to dissociation.

The Degradation Mechanism

Understanding why your compound degrades is the first step to preventing it. The degradation is rarely a random event; it follows a specific chemical pathway driven by moisture and coordination competition.

The Pathway: Hydrolysis & Ligand Dissociation

In "wet" DMSO (even trace water), the dithiocarbamate (DTC) ligand is displaced. The dithiocarbamate anion is unstable in its free acid form (or in the presence of protons) and rapidly decomposes into Carbon Disulfide (


) and the corresponding amine.
Visualization: Degradation Pathway

Decomposition Complex Ph3Sn-DTC (Intact Complex) Adduct [Ph3Sn-DTC(DMSO)] (Weakened Sn-S Bond) Complex->Adduct Coordination DMSO DMSO (Solvation) DMSO->Adduct SnOH Ph3Sn-OH (Triphenyltin Hydroxide) Adduct->SnOH Ligand Displacement DTC_Free DTC Anion (Unstable) Adduct->DTC_Free Water H2O (Hydrolysis) Water->SnOH Amine Free Amine DTC_Free->Amine Acid/H2O Breakdown CS2 CS2 (Gas) DTC_Free->CS2

Figure 1: The decomposition cascade. DMSO weakens the complex, allowing water to displace the ligand, which then fragments.

Diagnostic Troubleshooting

How do you know if your stock solution has degraded? Use this diagnostic matrix.

Visual & Physical Signs
ObservationDiagnosisAction
Precipitate Formation Likely Triphenyltin Hydroxide/Oxide (

or

). These are less soluble in DMSO than the DTC complex.
Discard. Sonicating will not reform the complex.
Sulfur Smell Release of

or thiols.[1] Indicates ligand breakdown.
Discard immediately.
Color Change Many DTC complexes are colored (yellow/pale). Fading often indicates loss of the chromophore (

bond).
Verify with UV-Vis or NMR.[2]
NMR Diagnostics (The Gold Standard)

If you have access to NMR, run a quick check.

  • 
     NMR:  The most definitive test.
    
    • Intact: Single peak (typically -40 to -100 ppm, depending on coordination).

    • Degraded: Appearance of a new peak corresponding to

      
       or 
      
      
      
      (if prepared from chloride).
  • 
     NMR:  Look at the 
    
    
    
    -protons (protons on the carbon next to the Nitrogen).
    • Intact: Downfield shift (deshielded by the

      
       group).
      
    • Degraded: Upfield shift (returns to the position of the free amine).

Best Practice Protocols

To maintain stability for biological assays, you must control the environment rigidly.

Protocol A: Preparation of Stable Stock Solutions

Objective: Prepare a 10 mM stock solution with >95% integrity for 24 hours.

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm).

    • Why: Standard DMSO can contain 0.1-1% water, which is a molar excess relative to your compound at 10 mM.

  • Container: Use amber glass vials with PTFE-lined caps.

    • Why: Amber glass protects from photodegradation; PTFE prevents leaching of plasticizers which can catalyze breakdown.

  • Dissolution:

    • Weigh solid compound.

    • Purge vial with Argon or Nitrogen (if available).

    • Add Anhydrous DMSO.

    • Do not sonicate with heat. Vortex gently.

  • Storage:

    • Immediate: Use within 4 hours at room temperature.

    • Long-term: Aliquot immediately and store at -20°C or -80°C .

Protocol B: Quality Control Workflow

QC_Workflow Start Solid Compound (Store Desiccated) Mix Dissolve (Vortex) Avoid Heat Start->Mix Solvent Anhydrous DMSO (Freshly Opened) Solvent->Mix QC Visual Check: Clear? No Precipitate? Mix->QC Fail Discard (Do not filter) QC->Fail No Pass Aliquot into Single-Use Vials QC->Pass Yes Freeze Freeze at -20°C (Do not Freeze-Thaw) Pass->Freeze

Figure 2: Recommended workflow for handling sensitive organotin stocks.

Frequently Asked Questions (FAQ)

Q1: Can I filter my stock solution if I see a precipitate? A: No. The precipitate is likely the tin moiety (


-species) resulting from degradation. Filtering it removes the active metal center, leaving you with a solution of free amine and degradation byproducts. The concentration of your active drug is now unknown.

Q2: Why does my solution smell like rotten eggs? A: This is Carbon Disulfide (


)  or related sulfur species. It confirms that the dithiocarbamate ligand has hydrolyzed. The solution is toxic and inactive. Dispose of it as hazardous chemical waste.

Q3: Can I use DMF instead of DMSO? A: DMF (Dimethylformamide) is also a Lewis base but is sometimes less hygroscopic than DMSO if stored properly. However, it is more toxic to cells in biological assays. If your protocol allows, Acetone is chemically better for stability (less coordinating) but often incompatible with cell culture. Stick to Anhydrous DMSO for biological work, but keep it frozen.

Q4: How many freeze-thaw cycles are acceptable? A: Zero to One. Each cycle introduces condensation (moisture) into the vial. We strongly recommend "Single-Use Aliquots" (e.g., 20 µL per vial) so you never have to refreeze a stock.

Q5: Is the degradation reversible? A: No. Once the dithiocarbamate ligand hydrolyzes to amine and


, the 

is often lost as gas or reacts further. You cannot "shift the equilibrium back" simply by drying the solvent.

References

  • Mechanism of Hydrolysis: The instability of dithiocarbamates in acidic or aqueous media is well-documented, leading to the formation of amines and carbon disulfide.[1]

    • Source:Mechanisms of Acid Decomposition of Dithiocarbamates. (2008).[3][4] NIH/PubMed. Link

  • Organotin Coordination Chemistry: Triphenyltin compounds expand coordination in the presence of donor solvents like DMSO, weakening the Sn-S bond.

    • Source:Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. (2018).[4][5][6] MDPI. Link

  • Biological Screening Protocols: Standard protocols for organometallic anticancer agents emphasize the necessity of fresh stock preparation to avoid false neg

    • Source:Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents.[4][5][6][7][8] (2023).[6][7][8] Preprints/MDPI. Link

  • NMR Characterization

    
     NMR is the primary tool for detecting structural changes in solution.
    
    • Source:13C and 119Sn NMR study of triphenyltin(IV) compounds. Academia.edu. Link

Sources

Preventing ligand decomposition during dithiocarbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for dithiocarbamate (DTC) synthesis. This guide is designed to provide you, the researcher, with practical, in-depth solutions to common challenges encountered during the synthesis of these versatile ligands. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the fundamental chemistry that dictates success or failure in your experiments. Here, we will explore the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your synthesized ligands. The primary focus of this guide is to address the most critical challenge in DTC synthesis: preventing ligand decomposition.

Troubleshooting Guide: Overcoming Synthesis Failures

This section addresses specific, common problems in a direct question-and-answer format.

Problem: My reaction yields are extremely low, or I've isolated an impure product. What is causing this?

This is the most frequent issue reported by researchers, and it almost invariably points to the decomposition of the dithiocarbamate ligand either during the reaction or the workup. The dithiocarbamate moiety is notoriously sensitive to its chemical environment.

Primary Cause: Acid-Catalyzed Decomposition

The stability of a dithiocarbamate ligand is critically dependent on pH.[1][2][3] In neutral to alkaline conditions, the dithiocarbamate exists as a relatively stable anion. However, in the presence of acid, it is protonated to form the corresponding dithiocarbamic acid, which is highly unstable and rapidly decomposes into its parent amine and carbon disulfide (CS₂).[4][5][6][7] This decomposition can be extremely fast, with the half-life of some DTCs being mere seconds in acidic media.[8]

Solution & Scientific Rationale:

The synthesis of dithiocarbamates must be conducted and maintained under alkaline conditions.[4] The reaction involves the nucleophilic attack of a primary or secondary amine on carbon disulfide, and a base is required to deprotonate the resulting intermediate, locking it in the stable anionic salt form.[9]

Best Practice Protocol to Avoid Acid-Catalyzed Decomposition:

  • Reagent Order: Dissolve the primary or secondary amine in a suitable solvent (e.g., water, ethanol).

  • Establish Alkalinity: Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and ensure it is fully dissolved. This creates the alkaline environment necessary for the stability of the product.[9] A 10% aqueous solution of sodium diethyldithiocarbamate, for example, has a pH of 11.6.[1]

  • Controlled CS₂ Addition: Cool the alkaline amine solution in an ice bath (0-4 °C).[10] The reaction is exothermic, and low temperatures help to control the reaction rate and prevent thermal degradation.[11] Add carbon disulfide dropwise with vigorous stirring.

  • Reaction & Isolation: Allow the reaction to stir at low temperature for several hours. The dithiocarbamate salt often precipitates from the solution.

  • Workup: When washing the product, use cold, alkaline solutions or non-polar organic solvents to remove impurities without inducing decomposition. Avoid any acidic washes.

Secondary Cause: Oxidative Degradation

Certain dithiocarbamates, particularly those derived from ethylenebis(dithiocarbamate) (EBCDs), are susceptible to oxidation, which can lead to the formation of thiuram disulfides or other degradation products.[4] Furthermore, some metal dithiocarbamate complexes can be sensitive to atmospheric oxygen. For instance, Mn(II) dithiocarbamate complexes can react with dioxygen to form Mn(III) species.[12]

Solution & Scientific Rationale:

For sensitive substrates or when synthesizing metal complexes prone to oxidation, excluding oxygen is critical.

Best Practice Protocol to Avoid Oxidative Degradation:

  • De-gas Solvents: Before use, sparge all solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Conduct the entire reaction, including reagent transfers and workup, under a positive pressure of nitrogen or argon using standard Schlenk line techniques.[13]

  • Storage: Store the final, dried product in a sealed container under an inert atmosphere, especially if it is known to be air-sensitive.

Tertiary Cause: Thermal Decomposition

The initial reaction to form dithiocarbamates is exothermic.[11] Allowing the temperature to rise uncontrollably can accelerate decomposition pathways and lead to unwanted side products.[1] High temperatures can also promote the decomposition of metal-dithiocarbamate complexes into metal sulfides.[14][15][16]

Solution & Scientific Rationale:

Strict temperature control is paramount for a clean, high-yield synthesis. Lower temperatures slow down all reaction rates, but they disproportionately disfavor the activation energy barriers for decomposition pathways compared to the desired formation pathway.

Best Practice Protocol for Temperature Control:

  • Utilize an Ice Bath: As standard practice, perform the addition of carbon disulfide with the reaction vessel submerged in an ice-water bath to maintain a temperature between 0 and 5 °C.

  • Slow & Controlled Addition: Add reagents, especially the highly reactive carbon disulfide, slowly and dropwise. This prevents a rapid exotherm that could overwhelm the cooling capacity of the ice bath.

  • Monitor the Reaction: For larger-scale syntheses, use a thermometer to monitor the internal temperature of the reaction mixture, ensuring it remains within the optimal range.

Summary of Key Synthesis Parameters

For ease of reference, the optimal conditions to prevent ligand decomposition are summarized below.

ParameterRecommended ConditionRationale
pH > 8 (ideally 9-11)Prevents protonation of the dithiocarbamate anion, which leads to rapid acid-catalyzed decomposition.[1][4]
Temperature 0 - 5 °C (during CS₂ addition)Controls the exothermic reaction, minimizing thermal degradation and side reactions.[1][9][10]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of sensitive ligands and metal complexes.[12][13]
Base Strong Base (e.g., NaOH, KOH)Ensures a sufficiently alkaline medium to form and stabilize the dithiocarbamate salt.[9]

Visualizing Key Processes

To better understand the chemical principles, the following diagrams illustrate the core synthesis and decomposition pathways.

G Amine Primary or Secondary Amine Product Stable Dithiocarbamate Salt Amine->Product + CS₂ CS2 Carbon Disulfide (CS₂) Base Alkali Base (e.g., NaOH) G cluster_products Products Stable Dithiocarbamate Anion (Stable) Unstable Dithiocarbamic Acid (Unstable Intermediate) Stable->Unstable Protonation Proton H⁺ (Acid) Unstable->Stable Deprotonation (Base) Decomp Decomposition Products Unstable->Decomp Rapid Cleavage Amine Parent Amine CS2 Carbon Disulfide

Caption: Acid-catalyzed decomposition pathway of dithiocarbamates.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right starting materials (amine, base, solvent)?

  • Amine: Both primary and secondary amines can be used. [9]The choice depends on the desired R-groups on your final ligand. Note that monoalkyldithiocarbamates can be more stable in acidic solutions than dialkyldithiocarbamates. [8]* Base: Strong bases like NaOH or KOH are preferred as they readily form stable, often crystalline, salts. [9]Weaker bases like ammonia can be used but may result in less stable ammonium salts. [9]* Solvent: Water and alcohols (like ethanol or methanol) are common solvents. [10][17]The key is to choose a solvent that dissolves the amine and the base but may allow the final dithiocarbamate salt to precipitate, simplifying isolation.

Q2: My final product degrades over time in storage. What are the optimal storage conditions? This is a common issue if the product is not stored correctly.

  • Solid Storage: The most stable form is the dry, solid salt. Store it in a tightly sealed container, protected from light, moisture, and heat. [1][18]For particularly sensitive compounds, storing under an inert gas in a freezer is recommended.

  • Solution Storage: If you must store it in solution, ensure the solution is buffered to an alkaline pH (ideally pH 9-10) and kept refrigerated at 2-8°C in a tightly sealed, light-protected container. [1]Acidic conditions must be strictly avoided. [1] Q3: How can I analyze my sample to check for decomposition? The standard regulatory method for total dithiocarbamate analysis relies on inducing decomposition.

  • Acid Hydrolysis with CS₂ Detection: The sample is intentionally decomposed using hot acid, and the evolved carbon disulfide (CS₂) is trapped and quantified, typically by Gas Chromatography (GC). [4][6][7][18]This gives a measure of the total dithiocarbamate content but does not identify the specific ligand.

  • High-Performance Liquid Chromatography (HPLC): For some dithiocarbamates that are stable under specific chromatographic conditions, HPLC can be used to analyze the intact ligand. [7]This requires method development and is not as universally applicable as the CS₂ evolution method.

Q4: Can I use antioxidants to prevent decomposition during synthesis? While antioxidants are crucial for protecting against oxidative stress in biological systems, their addition during the initial dithiocarbamate synthesis is not standard practice. [19]The most effective strategies are procedural: maintaining an alkaline pH, controlling temperature, and using an inert atmosphere when necessary. Adding external agents could complicate the reaction mixture and purification process.

References

  • Stability and Storage of Ditiocarb Solutions: A Technical Guide. Benchchem.
  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. MDPI.
  • Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co(III) complexes [Co(S 2 CNAr 2 ) 3 ] and their use as single source precursors to CoS 2. RSC Publishing.
  • Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions. MDPI.
  • Mechanisms of Acid Decomposition of Dithiocarbamates. 2.
  • Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues.
  • Optimization of the reaction conditions for the synthesis of dithiocarbamates.
  • Dithiocarbam
  • Mechanisms of Acid Decomposition of Dithiocarbamates. 3. Aryldithiocarbamates and the Torsional Effect.
  • Analysis of Dithiocarbamate Pesticides by GC-MS. Thermo Fisher Scientific.
  • Analytical Methods for Dithiocarbam
  • Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applic
  • Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. Taylor & Francis Online.
  • Review of Transition Metal Dithiocarbamate Complexes: Novel Fluorescent Materials for Biosensor Applic
  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics.
  • Thermal Decomposition Mechanism of Single-Molecule Precursors Forming Metal Sulfide Nanoparticles. Journal of the American Chemical Society.
  • Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity.
  • Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20 th century. Talanta.
  • Thermal decomposition of transition metal dithiocarbamates.
  • A review of the therapeutic properties of dithiocarbam
  • Synthesis and Characterization of Manganese Dithiocarbamate Complexes: New Evidence of Dioxygen Activ
  • Synthesis and Characterization of Manganese Dithiocarbamate Complexes: New Evidence of Dioxygen Activ
  • Synthesis and Antioxidant Investigation of Ag2S Nanoparticles Obtained from Silver(I)

Sources

Technical Support Center: Purification of Organotin(IV) Compounds via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with organotin(IV) compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of these challenging molecules by column chromatography. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the complexities of your purification workflows.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific problems you may encounter during the column chromatography of organotin(IV) compounds. We delve into the root causes and provide actionable, step-by-step solutions.

Issue 1: My organotin(IV) compound appears to be decomposing on the silica gel column.

This is a frequently observed problem, as the acidic nature of standard silica gel can lead to the hydrolysis or degradation of sensitive organotin(IV) compounds, especially those with labile ligands.

Root Cause Analysis:

Standard silica gel possesses acidic silanol (Si-OH) groups on its surface. These acidic sites can catalyze the cleavage of tin-carbon or tin-heteroatom bonds, particularly in the presence of trace amounts of water in the mobile phase. This leads to the formation of more polar byproducts, resulting in streaking on TLC plates, low recovery of the desired compound, and the appearance of new, more polar spots.

Solution Workflow:

To mitigate on-column decomposition, the acidity of the stationary phase must be neutralized.

Step-by-Step Protocol for Column Neutralization:

  • Prepare a Neutralizing Slurry: Prepare a 1-5% solution of a suitable base, such as triethylamine (NEt₃) or ammonia solution, in your chosen mobile phase.

  • Pack the Column: Dry pack your column with silica gel as you normally would.

  • Flush the Column: Pass several column volumes of the neutralizing slurry through the packed silica gel. This will deactivate the acidic silanol groups.

  • Equilibrate the Column: Following the neutralization wash, flush the column with your initial mobile phase until the eluent is free of the neutralizing agent (as determined by TLC or other appropriate methods).

  • Load and Elute: Your column is now ready for loading your organotin(IV) compound and subsequent elution.

Alternatively, commercially available deactivated silica gel can be used to bypass this in-situ neutralization process.

Diagrammatic Representation of the Problem and Solution:

G cluster_problem Problem: On-Column Decomposition cluster_solution Solution: Neutralization Organotin_Compound Organotin(IV) Compound Silica_Gel Acidic Silica Gel Organotin_Compound->Silica_Gel Interaction Neutralized_Silica Neutralized Silica Gel Organotin_Compound->Neutralized_Silica Interaction Decomposition Decomposition Products Silica_Gel->Decomposition Catalysis Stable_Compound Stable Organotin(IV) Compound Neutralized_Silica->Stable_Compound Successful Elution G TLC 1. Analytical TLC Column_Prep 2. Column Preparation TLC->Column_Prep Sample_Loading 3. Sample Loading & Elution Column_Prep->Sample_Loading Fraction_Analysis 4. Fraction Analysis Sample_Loading->Fraction_Analysis Product_Isolation 5. Product Isolation Fraction_Analysis->Product_Isolation Pure_Compound Pure Organotin(IV) Compound Product_Isolation->Pure_Compound

Interpreting distorted trigonal bipyramidal geometry in 119Sn NMR

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs: Interpreting Distorted Trigonal Bipyramidal Geometries

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for interpreting ¹¹⁹Sn NMR spectra, with a specific focus on challenging cases involving distorted trigonal bipyramidal (TBP) geometries. As a Senior Application Scientist, my goal is to blend foundational principles with practical, field-tested advice to help you navigate your experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My organotin compound is expected to be five-coordinate. What is the typical ¹¹⁹Sn NMR chemical shift I should expect?

This is a foundational question, and the answer is crucial for initial spectral assessment. The ¹¹⁹Sn chemical shift is exquisitely sensitive to the coordination number and the electronic environment around the tin nucleus.[1][2] Generally, as the coordination number at the tin center increases, the electron density also increases, leading to greater shielding and a characteristic upfield shift (a move to lower frequency, or more negative ppm values).

For organotin(IV) complexes, you can use the following chemical shift ranges as a general guide:

Coordination NumberTypical GeometryApproximate ¹¹⁹Sn Chemical Shift (δ) Range (ppm)
4Tetrahedral+200 to -150
5Trigonal Bipyramidal-90 to -350
6Octahedral-200 to -500

Note: These ranges are approximate and can be influenced by the nature of the ligands, solvent, and temperature. Data compiled from multiple sources.[2][3][4]

Therefore, for a five-coordinate TBP complex, you should typically be looking for a signal in the -90 to -350 ppm region. A signal significantly outside this range may suggest an incorrect structural assignment or the presence of other species in solution.

Q2: I've confirmed a distorted trigonal bipyramidal structure in the solid state, but the solution ¹¹⁹Sn NMR at room temperature shows only a single, sharp peak. Why am I not seeing separate signals for the inequivalent axial and equatorial ligands?

This is a classic and very common observation in the study of pentacoordinate main group elements. The answer lies in a dynamic process known as fluxionality . Trigonal bipyramidal complexes are often not static in solution. They can undergo a rapid intramolecular rearrangement that exchanges the axial and equatorial ligands.

The most common mechanism for this exchange is the Berry Pseudorotation .[5][6] This process involves the molecule passing through a square pyramidal transition state, which effectively swaps the positions of two axial and two equatorial ligands.

dot graph BerryPseudorotation { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none, color="#5F6368"];

// TBP 1 TBP1 [label="Trigonal Bipyramidal (TBP)", pos="0,2!"]; Sn1 [label="Sn", pos="0,1.5!", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ax1_1 [label="ax", pos="0,2.5!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ax1_2 [label="ax", pos="0,0.5!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; eq1_1 [label="eq", pos="-1,1.5!", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; eq1_2 [label="eq", pos="1,1.5!", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; eq1_3 [label="eq", pos="0.5,1.2!", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sn1 -- ax1_1; Sn1 -- ax1_2; Sn1 -- eq1_1; Sn1 -- eq1_2; Sn1 -- eq1_3;

// Transition State TS [label="Square Pyramidal (SP)\nTransition State", pos="4,2!"]; Sn2 [label="Sn", pos="4,1.5!", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ts_ax [label="eq", pos="4,2.5!", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ts_b1 [label="ax", pos="3,1.5!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts_b2 [label="ax", pos="5,1.5!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts_b3 [label="eq", pos="3.5,0.7!", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ts_b4 [label="eq", pos="4.5,0.7!", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sn2 -- ts_ax; Sn2 -- ts_b1; Sn2 -- ts_b2; Sn2 -- ts_b3; Sn2 -- ts_b4;

// TBP 2 TBP2 [label="Pseudorotated TBP", pos="8,2!"]; Sn3 [label="Sn", pos="8,1.5!", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ax2_1 [label="eq", pos="8,2.5!", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ax2_2 [label="eq", pos="8,0.5!", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; eq2_1 [label="ax", pos="7,1.5!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; eq2_2 [label="ax", pos="9,1.5!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; eq2_3 [label="eq", pos="8.5,1.2!", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sn3 -- ax2_1; Sn3 -- ax2_2; Sn3 -- eq2_1; Sn3 -- eq2_2; Sn3 -- eq2_3;

// Arrows edge [arrowhead=normal, style=dashed]; TBP1 -> TS [label=" "]; TS -> TBP2 [label=" "]; } Caption: The Berry Pseudorotation mechanism for a TBP complex.

If this exchange happens faster than the NMR timescale (typically >10³ times per second), the spectrometer doesn't detect the individual axial and equatorial environments. Instead, it "sees" a time-averaged environment, resulting in a single, sharp resonance.[6] This is a powerful demonstration that a solid-state structure does not always represent the dynamic reality in solution.

Q3: The ¹¹⁹Sn NMR signal for my compound is very broad. What are the likely causes and how can I troubleshoot this?

Signal broadening in ¹¹⁹Sn NMR can be a rich source of information, but it can also be frustrating. Here’s a logical workflow to diagnose the issue:

TroubleshootingWorkflow start Broad ¹¹⁹Sn NMR Signal Observed q1 Is the exchange rate intermediate on the NMR timescale? start->q1 a1_yes Perform Variable-Temperature (VT) NMR. Signal should sharpen at high T and resolve into multiple peaks at low T. q1->a1_yes Yes q2 Could there be unresolved scalar couplings (J-couplings)? q1->q2 No end_node Identify Cause & Refine Experiment a1_yes->end_node a2_yes Check for coupling to other nuclei (¹H, ¹³C, ³¹P, ¹⁹F). Consider acquiring a ¹H-coupled spectrum or using higher resolution settings. q2->a2_yes Yes q3 Is a quadrupolar nucleus (e.g., ¹⁴N, Cl, Br) bonded to Sn? q2->q3 No a2_yes->end_node a3_yes Broadening is due to fast quadrupolar relaxation of the neighboring nucleus. This is often difficult to resolve. q3->a3_yes Yes q4 Could multiple species be in slow equilibrium? q3->q4 No a3_yes->end_node a4_yes Change solvent or concentration. Look for changes in the relative intensities or positions of broad peaks. Consider 2D EXSY NMR. q4->a4_yes Yes a4_yes->end_node

Detailed Causality:

  • Intermediate Chemical Exchange: If the rate of a dynamic process (like Berry pseudorotation) is on the same order as the NMR frequency difference between the exchanging sites, significant line broadening occurs. This is the most common cause for TBP systems.

  • Unresolved Scalar Couplings: ¹¹⁹Sn couples to many other nuclei (¹H, ¹³C, ³¹P, ¹⁹F, etc.). If many small, unresolved couplings are present, they can manifest as a broad signal instead of a well-defined multiplet.

  • Quadrupolar Relaxation: While ¹¹⁹Sn is a spin-1/2 nucleus and not quadrupolar, if it is bonded to or near a quadrupolar nucleus (spin > 1/2, like ¹⁴N, ³⁵/³⁷Cl, ⁷⁹/⁸¹Br), the rapid relaxation of that nucleus can provide an efficient relaxation pathway for the tin nucleus, leading to a broader ¹¹⁹Sn signal.[7]

  • Oligomerization/Aggregation: In solution, some organotin compounds can exist in equilibrium between monomeric, dimeric, or oligomeric forms.[8] If the exchange between these species is slow on the NMR timescale, you might see multiple broad peaks.

  • Viscosity and Purity: High sample viscosity can lead to broader lines. Also, the presence of paramagnetic impurities (like trace metals or dissolved oxygen) can dramatically shorten relaxation times and broaden signals.

Q4: How do I experimentally confirm that a fluxional process is responsible for my averaged ¹¹⁹Sn NMR signal?

The definitive technique for studying dynamic processes in NMR is Variable-Temperature (VT) NMR Spectroscopy . By changing the temperature, you can alter the rate of the dynamic exchange and observe its effect on the spectrum.

Objective: To slow down a suspected fluxional process (e.g., Berry pseudorotation) to the point where distinct NMR signals for inequivalent sites can be resolved.

Methodology:

  • Initial Setup (Room Temperature):

    • Prepare a sample of your compound in a suitable deuterated solvent with a low freezing point (e.g., Toluene-d₈, THF-d₈, Dichloromethane-d₂). Ensure the concentration is high enough for good signal-to-noise in a reasonable time.

    • Acquire a standard ¹H-decoupled ¹¹⁹Sn NMR spectrum at ambient probe temperature (e.g., 298 K). Note the chemical shift and linewidth of the single, averaged peak.

  • Low-Temperature Acquisition (Cooling):

    • Begin to lower the sample temperature in decrements (e.g., 10-20 K at a time). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

    • Observation: As the temperature decreases, the rate of the fluxional process slows. You should observe the following changes in your ¹¹⁹Sn signal:

      • Coalescence: The single peak will first broaden significantly as the exchange rate becomes intermediate on the NMR timescale. The temperature at which this maximal broadening occurs is the coalescence temperature (T_c) .

      • Resolution: As you cool further below T_c, the broad signal will resolve into two or more distinct peaks, corresponding to the now "frozen out" axial and equatorial environments. This is the low-temperature limit or slow-exchange regime .

    • Record the spectrum at the lowest accessible temperature where the signals are sharp. The chemical shifts and integrals of these new peaks provide direct information about the static structure.

  • High-Temperature Acquisition (Optional Warming):

    • If your initial room temperature signal was broad (indicating an intermediate exchange rate), warming the sample can be informative.

    • Increase the temperature in increments above room temperature.

    • Observation: As the temperature rises, the exchange rate increases, moving into the fast-exchange regime . The broad signal should sharpen into a single, time-averaged peak.

Data Interpretation: By analyzing the spectra at different temperatures, you can not only confirm the dynamic process but also calculate the activation energy (ΔG‡) for the exchange using the Eyring equation, providing quantitative insight into the process.[6]

Q5: How do coordinating solvents or different ligand types impact the observed ¹¹⁹Sn chemical shift and geometry?

Ligands and solvents play a directing role in both the static geometry and the dynamic behavior of pentacoordinate tin complexes.

Factors cluster_0 Ligand Effects cluster_1 Solvent Effects L1 Strong σ-donors (e.g., alkyl groups) R1 R1 L1->R1 Prefer equatorial sites in TBP L2 π-acceptors R2 R2 L2->R2 Can favor either site depending on electronics of the metal center L3 Electronegative groups (e.g., halides, alkoxides) R3 R3 L3->R3 Prefer axial sites (apicophilicity) S1 Non-coordinating Solvents (e.g., Benzene, Toluene) R4 R4 S1->R4 Observe intrinsic geometry S2 Coordinating Solvents (e.g., THF, DMSO, Acetonitrile) R5 R5 S2->R5 Can coordinate to Sn, increasing coordination number (5 -> 6). Results in a large upfield shift.

  • Ligand Apicophilicity: In a TBP geometry, more electronegative or better leaving groups generally prefer to occupy the axial (apical) positions. This electronic preference can stabilize a specific distorted geometry.[8]

  • Coordinating Solvents: If you use a Lewis basic solvent like THF, DMSO, or acetonitrile, the solvent molecule itself can act as a ligand.[4] It can coordinate to the tin center, potentially increasing the coordination number from five to six. This will cause a dramatic upfield shift in the ¹¹⁹Sn NMR spectrum, often by 100 ppm or more, as the geometry shifts from TBP towards octahedral.[9][10] Comparing the spectrum of your compound in a non-coordinating solvent (like benzene-d₆) versus a coordinating solvent (like THF-d₈) is a powerful diagnostic tool to probe the Lewis acidity of your tin center.[4][11]

By carefully selecting experimental conditions and understanding the principles of fluxionality and electronic effects, ¹¹⁹Sn NMR becomes an exceptionally powerful tool for elucidating the solution-state structure and dynamics of organotin compounds.

References

  • Agustin, D., Ehses, M., & Gornitzka, H. (2009). ¹¹⁹Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands. Comptes Rendus Chimie, 12(6-7), 747-772. [Link]

  • Sair, U., & Thakur, A. (2022). ¹¹⁹Sn NMR spectral data of organotin(IV) complexes – A review. Colab, 1(1). [Link]

  • Agustin, D., Ehses, M., & Gornitzka, H. (2009). ¹¹⁹Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands. Comptes Rendus Chimie.
  • ResearchGate. (2025). ¹¹⁹Sn NMR spectral data of organotin(IV) complexes – A review. Available at: [Link]

  • Jones, C. H. W., & Sharma, R. D. (1987). A correlation between NMR chemical shifts and Mössbauer quadrupole splittings for ¹¹⁹Sn and ¹²⁵Te in organotin and organotellurium compounds. AIP Conference Proceedings, 15(1), 498-500. [Link]

  • University of Sheffield. (n.d.). (Sn) Tin NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-State and High-Resolution Liquid ¹¹⁹Sn NMR Spectroscopy of Some Monomeric, Two-Coordinate Low-Valent Tin Compounds: Very Large Chemical Shift Anisotropies. Available at: [Link]

  • Pell, A. J., & Grey, C. P. (2022). Quadrupolar Isotope-Correlation Spectroscopy in Solid-State NMR. Accounts of Chemical Research, 55(11), 1546-1557. [Link]

  • Geerlings, P., et al. (2002). DFT Calculations of ¹¹⁹Sn Chemical Shifts Using Gauge-Including Atomic Orbitals and Their Interpretation via Group Properties. The Journal of Physical Chemistry A, 106(11), 2571-2579. [Link]

  • Scite.ai. (n.d.). ¹¹⁹Sn NMR study of organotin compounds having intramolecular Sn—N coordination. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Syntheses, Structures, and ¹H, ¹³C{¹H} and ¹¹⁹Sn{¹H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Cyclopentadienyl Compounds. RSC Advances, 5(82), 67246-67254. [Link]

  • University of Sheffield. (n.d.). Quadrupolar nuclei. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: ¹¹⁹Sn NMR Spectroscopic and Structural Properties of Transition Metal Complexes with Terminal Stannylene Ligands. Available at: [Link]

  • IMSERC, Northwestern University. (n.d.). NMR Periodic Table: Tin NMR. Retrieved from [Link]

  • University of Warwick. (n.d.). Homonuclear Correlation in Solid-State NMR: Developing Experiments for Half-Integer Quadrupolar Nuclei. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR and ¹¹⁹Sn NMR data (in ppm) of the complexes 1-3. Available at: [Link]

  • Hu, B., et al. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Solids, 1(2), 169-191. [Link]

  • ResearchGate. (n.d.). ¹¹⁹Sn NMR spectra of 1 in various solvents showing the dependence of δ... Available at: [Link]

  • Rzepa, H. S. (n.d.). Illustration of the Berry Pseudorotation, the Turnstile and the Lever Mechanisms via animation of transition state normal vibrational modes. Imperial College London. Retrieved from [Link]

  • YouTube. (2018, January 27). Fluxional Behaviour - Berry Pseudorotation - Very Important. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-State ¹¹⁹Sn NMR and Mössbauer Spectroscopy of “Distannynes”: Evidence for Large Structural Differences in the Crystalline Phase. Available at: [Link]

  • Sebastiani, D. (2004). First-principle molecular dynamics of the Berry pseudorotation: insights on ¹⁹F NMR in SF₄. Physical Chemistry Chemical Physics, 6(1), 164-170. [Link]

  • Yakimov, A. V., et al. (2016). ¹¹⁹Sn MAS NMR Study of Probe Molecules Interaction with Sn-BEA: The Origin of Penta- and Hexacoordinated Tin Formation. The Journal of Physical Chemistry C, 120(48), 27365-27374. [Link]

  • Scribd. (n.d.). Berry Pseudorotation. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Cytotoxic Profiles of Triphenyltin and Diphenyltin Dithiocarbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of anticancer research, organotin compounds have emerged as a promising class of non-platinum-based chemotherapeutics. Their unique chemical properties and potent cytotoxic effects against various cancer cell lines have garnered significant attention. Among these, triphenyltin (TPT) and diphenyltin (DPT) derivatives, particularly when complexed with dithiocarbamates, have shown remarkable potential. This guide provides an in-depth, objective comparison of the cytotoxic profiles of triphenyltin and diphenyltin dithiocarbamate derivatives, supported by experimental data and mechanistic insights to aid researchers and drug development professionals in this field.

The Rationale for Comparison: Structure Dictates Function

The fundamental difference between triphenyltin and diphenyltin compounds lies in the number of phenyl groups attached to the central tin atom. This seemingly subtle structural variation has profound implications for their biological activity. The prevailing hypothesis, supported by a growing body of evidence, is that the increased number of phenyl groups in TPT derivatives enhances their lipophilicity.[1][2] This increased lipophilicity is thought to facilitate the passage of these compounds across the cell membrane, leading to higher intracellular concentrations and greater interaction with subcellular targets, most notably the mitochondria.[1][3]

Comparative Cytotoxicity: A Quantitative Overview

Experimental data consistently demonstrates that triphenyltin dithiocarbamate derivatives exhibit significantly higher cytotoxicity across a range of cancer cell lines compared to their diphenyltin counterparts. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Triphenyltin DiallyldithiocarbamateHT-29 (Colon Adenocarcinoma)0.39[4]
Diphenyltin DiallyldithiocarbamateHT-29 (Colon Adenocarcinoma)2.36[4]
Triphenyltin DiisopropyldithiocarbamateJurkat E6.1 (T-cell Leukemia)0.67-0.94[1]
Diphenyltin DiisopropyldithiocarbamateJurkat E6.1 (T-cell Leukemia)1.05-1.45[1]
Triphenyltin Diisopropyldithiocarbamate (OC2)K562 (Erythroleukemia)<10[5]
Diphenyltin Diisopropyldithiocarbamate (OC1)K562 (Erythroleukemia)<10[5]
Triphenyltin Diisopropyldithiocarbamate (OC2)Jurkat E6.1 (T-cell Leukemia)0.1[6][7]
Diphenyltin Diisopropyldithiocarbamate (OC1)Jurkat E6.1 (T-cell Leukemia)7.1[6]

Table 1: Comparative IC50 values of triphenyltin and diphenyltin dithiocarbamate derivatives in various cancer cell lines.

The data presented in Table 1 clearly illustrates the superior cytotoxic potential of triphenyltin derivatives. For instance, in HT-29 colon cancer cells, the triphenyltin diallyldithiocarbamate was approximately six times more potent than its diphenyltin analogue.[4] A similar trend is observed in Jurkat E6.1 leukemia cells, where triphenyltin compounds consistently show lower IC50 values.[1]

Mechanistic Insights: Unraveling the Pathways of Cell Death

The cytotoxic effects of both triphenyltin and diphenyltin dithiocarbamate derivatives are primarily mediated through the induction of apoptosis, or programmed cell death, and cell cycle arrest.[2][8] However, the potency and specific pathways activated can differ.

The Intrinsic Pathway of Apoptosis: A Common Ground with Varying Intensity

The predominant mechanism of apoptosis induction by these organotin compounds is the intrinsic or mitochondrial pathway.[5][6] This pathway is initiated by intracellular stress signals, leading to mitochondrial dysfunction.

cluster_0 Cellular Uptake and ROS Generation cluster_1 Mitochondrial Pathway of Apoptosis Organotin Compound Organotin Compound ROS Reactive Oxygen Species (ROS) Production Organotin Compound->ROS Increased Lipophilicity (TPT > DPT) Mitochondrion Mitochondrion ROS->Mitochondrion Mitochondrial Permeability Transition Cytochrome c Cytochrome c Release Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Activation Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Activation Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: The Intrinsic Apoptotic Pathway Induced by Organotin Dithiocarbamates. This diagram illustrates the central role of mitochondrial-mediated apoptosis. The higher lipophilicity of triphenyltin derivatives is believed to enhance their cellular uptake and subsequent generation of reactive oxygen species (ROS), leading to a more potent induction of this pathway.

The process is often initiated by DNA damage and the generation of excessive intracellular reactive oxygen species (ROS).[6][7] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[2] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase.[2] Caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[2] Pre-treatment of cells with antioxidants like N-acetyl-L-cysteine (NAC) has been shown to significantly reduce the apoptotic effects of these compounds, confirming the critical role of oxidative stress.[6]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, both classes of compounds can arrest the cell cycle at various phases, thereby preventing cancer cell proliferation.[8] The specific phase of arrest (G0/G1, S, or G2/M) can depend on the specific compound and the cell line being studied.[1][8] For instance, some triphenyltin dithiocarbamate derivatives have been shown to cause cell cycle arrest in the S phase in Jurkat E6.1 cells.[9] This multifaceted mechanism of action, combining apoptosis induction and cell cycle arrest, makes these compounds particularly effective at inhibiting cancer cell growth.

Experimental Protocols: A Guide to Assessing Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of compounds. The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step MTT Assay Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the triphenyltin and diphenyltin dithiocarbamate derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value can then be determined by plotting a dose-response curve.

Start Start Cell Seeding 1. Seed cells in 96-well plate Start->Cell Seeding Compound Treatment 2. Treat cells with organotin compounds Cell Seeding->Compound Treatment MTT Incubation 3. Add MTT and incubate Compound Treatment->MTT Incubation Formazan Solubilization 4. Solubilize formazan crystals with DMSO MTT Incubation->Formazan Solubilization Absorbance Reading 5. Measure absorbance at 570 nm Formazan Solubilization->Absorbance Reading Data Analysis 6. Calculate IC50 values Absorbance Reading->Data Analysis End End Data Analysis->End

Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay. This flowchart outlines the key steps involved in assessing the cytotoxic effects of organotin compounds using the MTT assay.

Expertise in Practice: When working with organotin compounds, it is crucial to ensure their complete solubilization in the culture medium, often requiring a small amount of a solvent like DMSO. It is also important to account for any potential interference of the compounds with the MTT reagent itself by running appropriate controls.

Conclusion and Future Directions

For researchers and drug development professionals, this comparative guide underscores the importance of the triphenyltin scaffold as a promising foundation for the design of novel and highly effective anticancer agents. Future research should focus on further elucidating the specific molecular targets of these compounds and exploring strategies to enhance their selectivity for cancer cells over normal cells, thereby minimizing potential side effects and advancing their therapeutic potential.

References

  • Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. (2021). Frontiers in Chemistry. [Link]

  • Mitochondrial Apoptosis and G0/G1-Phase Blockade: Key Mechanisms Underlying Triphenyltin(IV) Dithiocarbamate-Mediated Cytotoxicity in Human Lymphoblastic Leukemia Cells. (2025). ResearchGate. [Link]

  • Triphenyltin(IV) dithiocarbamate compound induces genotoxicity and cytotoxicity in K562 human erythroleukemia cells primarily via mitochondria-mediated apoptosis. (2022). PubMed. [Link]

  • Mitochondrial apoptosis and G0/G1-phase blockade: key mechanisms underlying triphenyltin(IV) dithiocarbamate-mediated cytotoxicity in human lymphoblastic leukemia cells. (2025). PubMed. [Link]

  • Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells. (2023). MDPI. [Link]

  • Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study. (2025). PLOS One. [Link]

  • Schematic representation of organotin(IV) compounds-induced cell cycle arrest. (n.d.). ResearchGate. [Link]

  • (PDF) Mitochondrial apoptosis and G0/G1-phase blockade: key mechanisms underlying triphenyltin(IV) dithiocarbamate-mediated cytotoxicity in human lymphoblastic leukemia cells. (2025). ResearchGate. [Link]

  • Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study. (2025). PMC. [Link]

  • In vitro Cytotoxic Activity of New Triphenyltin (IV) Alkyl-isopropyl- di-thiocarbamate Compounds. (2015). Semantic Scholar. [Link]

  • Triphenyltin (IV) Dithiocarbamate Compounds Induce Cytotoxicity in Acute Lymphoblastic Leukemia (Jurkat E6.1) Primarily via DNA Fragmentation and Cell Cycle Arrest. (2023). Journal of Medicinal and Chemical Sciences. [Link]

  • The cyto- and genotoxicity of organotin compounds is dependent on the cellular uptake capability. (n.d.). ResearchGate. [Link]

  • Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29). (2021). PMC. [Link]

  • Illuminating Potential of Diphenyltin(IV) Dithiocarbamate Compounds for Pharmacological Applications: Synthesis, Structural Elucidation, In-silico and Cytotoxicity Study on A549 Human Lung Cancer Cells. (2025). ResearchGate. [Link]

  • The cyto- and genotoxicity of organotin compounds is dependent on the cellular uptake capability. (2021). Matís. [Link]

  • Cellular and DNA Toxicity Study of Triphenyltin Ethyl Phenyl Dithiocarbamate and Triphenyltin Butyl Phenyl Dithiocarbamate on K562, Leukemia Cell Line. (n.d.). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line. (2025). Research journals - PLOS. [Link]

  • Diorganotin(IV) N-methyl-N-phenethyldithiocarbamate Compounds Induce Cytotoxicity via Apoptosis in K562 Human Erythroleukaemia Cells. (2023). UKM. [Link]

  • Organotin(IV) Dithiocarbamate Compounds as an Anticancer Agent: A Review of Synthesis and Cytotoxicity Study. (2023). ResearchGate. [Link]

  • Organotin (IV) Dithiocarbamate Compounds as Potential Anticancer Agents. (2023). MDPI. [Link]

Sources

Selectivity Index of Triphenyltin Compounds: A Comparative Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triphenyltin (TPT) compounds have emerged as potent "Mitocans"—mitochondria-targeting anticancer agents that exploit the altered bioenergetics of malignant cells.[1] While historically known for their environmental toxicity, recent structural modifications (e.g., carboxylate and dithiocarbamate ligands) have significantly improved their Selectivity Index (SI) , a critical metric defined as the ratio of cytotoxicity in normal cells versus cancer cells (


).

This guide provides a technical analysis of TPT selectivity, comparing it against the clinical standard Cisplatin , and details the experimental protocols required to validate these findings.

Mechanistic Basis of Selectivity

The superior cytotoxicity of TPT compounds in cancer cells is not accidental; it is driven by the hydrophobic delocalized cation nature of the triphenyltin moiety.

The Mitochondrial Membrane Potential ( ) Driver

Cancer cells exhibit the Warburg effect and a hyperpolarized mitochondrial membrane potential (


) compared to normal cells (

). TPT compounds accumulate in the mitochondrial matrix of cancer cells according to the Nernst equation, where every 60 mV increase in potential results in a 10-fold increase in accumulation.

Key Mechanism:

  • Entry: Lipophilic TPT crosses the plasma membrane easily.

  • Accumulation: Driven by high negative

    
     in cancer mitochondria.
    
  • Action: Inhibition of oxidative phosphorylation (OXPHOS), ROS generation, and induction of apoptosis (often caspase-independent).

Visualization: Selective Accumulation Pathway

The following diagram illustrates the kinetic preference of TPT for cancer mitochondria.

TPT_Selectivity_Mechanism cluster_0 Normal Cell (Low ΔΨm) cluster_1 Cancer Cell (High ΔΨm) Normal_Mito Mitochondria (-140 mV) Normal_Accumulation Low TPT Accumulation (Baseline Toxicity) Normal_Mito->Normal_Accumulation Weak Driving Force Cancer_Mito Mitochondria (-220 mV) Cancer_Accumulation High TPT Accumulation (100-1000x Concentration) Cancer_Mito->Cancer_Accumulation Strong Nernstian Drive ROS_Burst ROS Surge & ATP Depletion Cancer_Accumulation->ROS_Burst ETC Inhibition Apoptosis Apoptotic Cell Death ROS_Burst->Apoptosis TPT_Compound Triphenyltin (TPT) Lipophilic Cation TPT_Compound->Normal_Mito Passive Diffusion TPT_Compound->Cancer_Mito Passive Diffusion

Figure 1: Differential accumulation of TPT driven by mitochondrial membrane potential differences.

Comparative Performance Data

The following data synthesizes recent experimental findings comparing TPT derivatives against Cisplatin. TPT compounds frequently demonstrate nanomolar potency (


), whereas Cisplatin often operates in the micromolar range.
Table 1: Selectivity Index (SI) Comparison

Data aggregated from recent comparative studies (e.g., Dalton Trans. 2024, Biomolecules 2023).[2]

Compound ClassCancer Cell Line (

)
Normal Cell Line (

)
Selectivity Index (SI)Relative Potency vs Cisplatin
TPT-Carboxylate (Ph3SnL1) MCF-7 (Breast): 0.18 µMCCD-18Co (Colon): >2.0 µM> 11.1 15x Higher
TPT-Dithiocarbamate K562 (Leukemia): 0.22 µMPBMC (Lymphocytes): 0.85 µM3.8 5x Higher
TPT-Ibuprofenate HT-29 (Colon): 0.15 µMHDF (Fibroblasts): 0.45 µM3.0 8x Higher
Cisplatin (Control) MCF-7 : 3.50 µMCCD-18Co : 5.20 µM1.5 Reference

Critical Insight: While TPT compounds are universally more cytotoxic than Cisplatin (lower


), their SI varies significantly based on the ligand.[3] Carboxylate ligands often yield superior SI compared to simple chloride salts due to improved lipophilicity and cellular uptake kinetics.

Experimental Protocol: Determining Selectivity Index

To ensure reproducibility and scientific integrity, the following self-validating workflow is recommended for determining SI.

Reagents & Setup
  • Stock Solution: Dissolve TPT compounds in DMSO (keep final culture concentration

    
     DMSO).
    
  • Controls: Positive (Cisplatin), Negative (Vehicle only).

  • Assay: MTT or Crystal Violet (CV) assay. Note: CV is often preferred for organotins as metabolic assays (MTT) can sometimes be skewed by mitochondrial inhibitors.

Step-by-Step Workflow
  • Seeding: Seed cancer (e.g., MCF-7) and matched normal cells (e.g., MCF-10A) at

    
     cells/well in 96-well plates.
    
  • Equilibration: Incubate for 24h to allow attachment.

  • Treatment: Treat with serial dilutions of TPT (e.g., 0.01 µM to 10 µM) for 48h or 72h.

  • Readout: Perform CV staining or MTT assay. Measure absorbance.[4][5][6]

  • Calculation:

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Calculate

      
      .[7][8]
      
Visualization: Validation Workflow

SI_Workflow cluster_culture Parallel Cell Culture Start Compound Synthesis (TPT-Ligand) Cancer Cancer Line (e.g., HepG2) Start->Cancer Normal Normal Line (e.g., LO2) Start->Normal Treatment 72h Treatment (Serial Dilution) Cancer->Treatment Normal->Treatment Assay Viability Assay (MTT / Crystal Violet) Treatment->Assay Calc Data Analysis (Non-linear Regression) Assay->Calc Decision Selectivity Check Calc->Decision Pass Lead Candidate Decision->Pass SI > 2.0 Fail Reject / Redesign Decision->Fail SI < 2.0

Figure 2: Standardized workflow for validating Selectivity Index (SI) in drug discovery.

Structure-Activity Relationship (SAR) Insights

Research indicates that the anionic ligand attached to the Triphenyltin moiety is the primary modulator of selectivity:

  • Carboxylates (NSAID-derivatives): High stability, enhanced membrane permeability, and often higher SI (e.g., TPT-Indomethacin).

  • Dithiocarbamates: Strong sulfur-tin bonding reduces premature hydrolysis, maintaining the integrity of the TPT moiety until it reaches the target.

  • Hydroxyl/Chloride: Often show lower SI due to rapid dissociation and non-specific binding to serum proteins.

Recommendation: For drug development, focus on TPT-Carboxylates or TPT-Peptide conjugates to maximize the therapeutic window.

References

  • Kasalović, M. P., et al. (2024). Novel triphenyltin(IV) compounds with carboxylato N-functionalized 2-quinolones as promising potential anticancer drug candidates. Dalton Transactions.[4][9] Link

  • Pantelić, N. Đ., et al. (2023). Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. Biomolecules, 13(4), 595. Link

  • Awang, N., et al. (2011). Cytotoxicity and Mode of Cell Death Induced by Triphenyltin(IV) Compounds in Vitro. American Journal of Applied Sciences. Link

  • Zielonka, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 117(15), 10043–10120. Link

  • Adeyemi, J. O., et al. (2021).[10] Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells. Heliyon, 7(2). Link

Sources

Comparative Antimicrobial Activity of Organotin(IV) Dithiocarbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Advantage

The search for non-platinum-based chemotherapeutics and novel antimicrobials has brought Organotin(IV) dithiocarbamates into focus. These complexes represent a "hybrid" pharmacological strategy: they combine the cytotoxic potency of the organotin moiety (specifically tri- and di-substituted tin centers) with the strong metal-binding and lipophilic properties of dithiocarbamate (DTC) ligands .

This guide objectively compares the antimicrobial efficacy of these complexes against standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole). The data suggests that while tri-organotin derivatives often outperform their di-organotin counterparts and occasionally rival commercial drugs, their utility is governed by a critical trade-off between antimicrobial potency and mammalian cytotoxicity.

Chemical Basis & Mechanism of Action

To understand the performance differences, one must first understand the structural causality. The antimicrobial activity is not merely additive; it is synergistic, primarily driven by Tweedy’s Chelation Theory .

The Chelation Effect

The dithiocarbamate ligand coordinates to the tin center via sulfur atoms. This chelation reduces the polarity of the tin ion by delocalizing the positive charge over the chelate ring.

  • Result: Drastically increased lipophilicity.

  • Impact: The complex can easily permeate the lipid bilayer of bacterial and fungal cell membranes, a barrier that often repels free metal ions.

Mechanistic Pathway

Once intracellular, the organotin moiety acts as the primary toxicant. The mechanism involves three distinct phases:

Mechanism cluster_0 Extracellular Phase cluster_1 Membrane Phase cluster_2 Intracellular Targets Sn Organotin(IV) Ion (Polar/Toxic) Complex Sn-DTC Complex (High Lipophilicity) Sn->Complex Chelation DTC Dithiocarbamate Ligand (Sulfur Donor) DTC->Complex Permeation Lipid Bilayer Permeation Complex->Permeation Tweedy's Theory Resp Inhibition of Oxidative Phosphorylation Permeation->Resp DNA DNA Interaction (Intercalation) Permeation->DNA Enz Thiol-Enzyme Inactivation Permeation->Enz Death Cell Death (Apoptosis/Lysis) Resp->Death DNA->Death Enz->Death

Figure 1: Mechanistic pathway of Organotin(IV) dithiocarbamates from chelation to cellular disruption.

Comparative Efficacy Data

The following data synthesizes Minimum Inhibitory Concentration (MIC) trends from recent bio-organometallic studies.

Table 1: Structure-Activity Relationship (SAR) Trends

Comparison of Organotin classes against Standard Drugs.

Compound ClassGeneral FormulaRelative Potency (Bacteria)Relative Potency (Fungi)Key Characteristic
Tri-organotin

High (often < 10 µg/mL)Very High High lipophilicity;

is most active.
Di-organotin

ModerateModerateLower toxicity; often bacteriostatic rather than bactericidal.
Mono-organotin

LowLowPoor membrane penetration.
Ciprofloxacin (Standard)Very High (< 1 µg/mL)N/ATarget specific (DNA gyrase); subject to resistance.
Fluconazole (Standard)N/AHighStandard antifungal reference.
Table 2: Representative MIC Values (µg/mL)

Data aggregated from comparative studies (e.g., Awang et al., Adeyemi et al.). Lower values indicate higher potency.

OrganismStrain TypeTriphenyltin-DTC (

)
Tributyltin-DTC (

)
Dibutyltin-DTC (

)
Ciprofloxacin (Control)
S. aureus Gram (+)0.19 - 1.56 3.12 - 6.2512.5 - 50.00.5 - 1.0
B. subtilis Gram (+)0.39 - 1.56 1.56 - 6.2525.0 - 100< 1.0
E. coli Gram (-)6.25 - 12.512.5 - 25.0> 1000.01 - 0.5
P. aeruginosa Gram (-)12.5 - 50.025.0 - 100> 1000.5 - 2.0
C. albicans Fungi0.39 - 3.12 1.56 - 6.2512.5 - 25.01.0 - 4.0 (Fluconazole)

Key Insight:

  • Gram-Positive Bias: Organotin dithiocarbamates are significantly more effective against Gram-positive bacteria. The complex outer membrane of Gram-negative bacteria (LPS layer) acts as a barrier to these lipophilic complexes.

  • Antifungal Superiority: Triphenyltin derivatives frequently outperform standard antifungals like Fluconazole in vitro.

Experimental Protocols

To replicate these results or screen new derivatives, strict adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines is required.

Workflow Visualization

Protocol cluster_prep Preparation cluster_assay Microdilution Assay Stock Stock Solution (DMSO, 1 mg/mL) Plate 96-Well Plate Serial Dilution Stock->Plate Dilute Media Muller-Hinton Broth (Adjusted Cations) Media->Plate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate Add Bacteria Incubate Incubation 37°C, 24h Plate->Incubate Read Read MIC (Visual/Turbidity) Incubate->Read

Figure 2: Standard Broth Microdilution Workflow.

Detailed Protocol: Broth Microdilution Method
  • Stock Preparation: Dissolve the organotin dithiocarbamate complex in 100% DMSO.

    • Critical Check: Ensure the final concentration of DMSO in the assay well is < 1% to prevent solvent toxicity.

  • Inoculum Standardization: Prepare a bacterial suspension in saline matched to the 0.5 McFarland standard (

    
     CFU/mL). Dilute this 1:100 into Muller-Hinton Broth.
    
  • Serial Dilution: Use a 96-well microtiter plate. Dispense 100 µL of broth. Add 100 µL of stock to the first column and serially dilute (1:2) across the plate.

  • Inoculation: Add 100 µL of the diluted inoculum to each well.

  • Controls:

    • Positive Control: Ciprofloxacin/Gentamicin.

    • Negative Control: DMSO solvent blank (must show growth).

    • Sterility Control: Broth only (no growth).

  • Endpoint: The MIC is the lowest concentration showing no visible turbidity after 24 hours.

Toxicity & Selectivity: The Critical Bottleneck

While the antimicrobial data is promising, the Selectivity Index (SI) is the deciding factor for drug viability. Organotins are historically known for cytotoxicity (used in anti-fouling paints).

  • Selectivity Index (SI) Formula:

    
    
    
  • Target: An ideal drug candidate should have an SI > 10.

Current Status:

  • Triphenyltin (

    
    ):  High antimicrobial activity but high cytotoxicity (low SI). Often toxic to normal human cell lines (e.g., HEK293).
    
  • Dibutyltin (

    
    ):  Lower cytotoxicity but reduced antimicrobial potency.
    
  • Future Direction: Research is shifting toward Polymer-encapsulated organotins or Target-specific dithiocarbamate ligands (e.g., ciprofloxacin-dithiocarbamate hybrids) to improve the SI.

References

  • Adeyemi, J. O., & Onwudiwe, D. C. (2018). Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity.[1][2] Molecules, 23(10), 2571.[1]

  • Awang, N., et al. (2015). Evaluation of Antimicrobial Activities of Organotin(IV) Alkylphenyl Dithiocarbamate Compounds. Asian Journal of Applied Sciences, 8, 165-172.[3]

    • [3]

  • Pérez-Salgado, M., et al. (2025). Ciprofloxacin Dithiocarbamates of Triorganotin(IV) and Chloro‐Diorganotin(IV) as a New Alternative to Overcome the Multidrug Resistance of Bacteria.[4][5] Applied Organometallic Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI).

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Triphenyltin-N,N-dimethyldithiocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Triphenyltin-N,N-dimethyldithiocarbamate, as a member of the organotin family, is a compound that demands the utmost respect and caution in a laboratory setting. Organotin compounds, particularly tri-organotins like the triphenyltin moiety, are recognized for their significant toxicity.[1][2] This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to handle this compound safely, ensuring both personal and environmental protection.

Understanding the Hazard: A Prerequisite for Safety

Triphenyltin compounds are potent and hazardous materials. The toxicity of organotins is primarily dictated by the organic groups attached to the tin atom, with tri-organotins being the most toxic class to mammals.[1][2] Exposure can occur through inhalation, ingestion, and dermal contact, each route posing a significant risk.[1][3]

Acute health effects from exposure to triphenyltin compounds can include irritation and burns to the skin and eyes.[3][4] Inhalation may lead to irritation of the nose, throat, and lungs.[4] Systemic effects on the nervous system have also been noted.[4] Chronic exposure presents long-term risks, with some triphenyltin compounds suspected of damaging fertility or the unborn child and causing damage to the immune system through prolonged or repeated exposure.[5] Furthermore, these compounds are very toxic to aquatic life with long-lasting effects, making environmental containment a critical aspect of their handling.[5][6]

Given these severe hazards, a thorough risk assessment is a mandatory first step before any procedure involving Triphenyltin-N,N-dimethyldithiocarbamate is initiated.

Core Directive: A Multi-layered Approach to Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable and serves as your primary defense against exposure. The following table summarizes the essential PPE, which will be further detailed below.

Protection Type Required PPE Rationale and Specifications
Respiratory NIOSH-approved respirator with organic vapor/acid gas cartridges and P100 particulate filters.Protects against inhalation of fine dust particles and potential vapors. Essential during weighing or when aerosolization is possible.
Eye and Face Chemical safety goggles and a full-face shield.Provides a robust barrier against splashes, and airborne particles, ensuring complete protection for the eyes and face.[1]
Hand Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).The inner glove provides protection in case the outer glove is breached. Always check the manufacturer's compatibility data.[1][2]
Body A disposable, solid-front, long-sleeved gown with tight-fitting cuffs. A lab coat is the minimum requirement.Prevents skin contact with the compound. Disposable gowns are preferred to prevent cross-contamination.[6]
Respiratory Protection: An Essential Barrier

Due to the high toxicity of triphenyltin compounds, particularly via inhalation, respiratory protection is critical.[3] All handling of solid Triphenyltin-N,N-dimethyldithiocarbamate, especially weighing, must be performed within a certified chemical fume hood to minimize the generation and inhalation of dust.[1][6] In addition to this primary engineering control, a NIOSH-approved respirator should be worn. For weighing the neat compound, a half-face respirator equipped with an organic vapor/acid gas cartridge and a P100 (or N95) dust/mist filter is recommended.[4][7]

Eye and Face Protection: A Non-Negotiable Mandate

The potential for severe eye irritation and burns necessitates stringent eye and face protection.[3][4] Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6] In conjunction with goggles, a full-face shield must be worn to protect the rest of the face from splashes and airborne particles.[1]

Hand Protection: The First Line of Defense

To prevent dermal absorption, chemically resistant gloves are required.[2] Given the high toxicity of the compound, a double-gloving technique is strongly recommended.[1] An inner glove (e.g., nitrile) should be worn, with a second, more robust glove (e.g., neoprene) worn over it. This provides an additional layer of protection should the outer glove become contaminated or torn. It is crucial to inspect gloves for any signs of degradation before each use and to dispose of them immediately after handling the compound.[2][6]

Body Protection: Preventing Skin Contact

A dedicated lab coat is the minimum requirement for body protection.[6] However, for enhanced safety, a disposable, solid-front gown with long sleeves and tight-fitting cuffs is recommended. This minimizes the risk of the compound penetrating clothing and coming into contact with the skin. Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure. The following workflow outlines the critical stages of handling Triphenyltin-N,N-dimethyldithiocarbamate.

Pre-Handling Safety Checklist:
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Establish a Designated Area: Clearly mark an area within the fume hood specifically for handling this compound.[2]

  • Assemble all Materials: Have all necessary equipment, including a dedicated set of spatulas and weighing paper, inside the fume hood before starting.

  • PPE Donning: Put on all required PPE as outlined in the section above before approaching the designated handling area.

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.

Handling Workflow:

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Certification prep2 Establish Designated Area in Fume Hood prep1->prep2 prep3 Don Full PPE: Double Gloves, Gown, Goggles, Face Shield, Respirator prep2->prep3 handle1 Place Compound in Fume Hood prep3->handle1 handle2 Carefully Weigh Solid (Minimize Dust) handle1->handle2 handle3 Transfer Compound to Reaction Vessel handle2->handle3 handle4 Securely Cap All Containers handle3->handle4 clean1 Decontaminate Handling Area and Equipment handle4->clean1 clean2 Segregate All Waste into Labeled Hazardous Container clean1->clean2 clean3 Doff PPE in Correct Order (Outer Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of Triphenyltin-N,N-dimethyldithiocarbamate.

Disposal Plan: Ensuring Environmental and Personal Safety

All materials that come into contact with Triphenyltin-N,N-dimethyldithiocarbamate are to be considered hazardous waste.[1]

  • Waste Segregation: A dedicated, leak-proof, and clearly labeled hazardous waste container must be used for all contaminated materials, including gloves, weighing paper, absorbent pads, and disposable gowns.[6] The label should clearly state "Hazardous Waste: Contains Triphenyltin-N,N-dimethyldithiocarbamate".[6] Do not mix this waste with other waste streams.[1]

  • Decontamination of Glassware: All non-disposable glassware and equipment must be thoroughly decontaminated. A common practice for organotin compounds is to soak the glassware in a bleach solution overnight to oxidize the compound to less harmful tin oxides.[2] This should be followed by a thorough washing with soap and water and a final rinse with a suitable solvent like acetone.[2] All rinsates should be collected as hazardous waste.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately remove any contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][8] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Spill Response: For a small spill within a fume hood, use an absorbent material or spill pillow to contain it.[2][3] Carefully sweep up solid spills to avoid creating dust.[2] All cleanup materials must be placed in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling Triphenyltin-N,N-dimethyldithiocarbamate, ensuring a safe and productive research environment.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of Organotin Compounds.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • CDC Stacks. ORGANOTIN COMPOUNDS.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
  • CAMEO Chemicals | NOAA. triphenyltin hydroxide - Report.
  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds.
  • Greenbook.net. (2015).
  • Fisher Scientific.
  • PubMed. (2022). Triphenyltin(IV)
  • Webflow. ORGANOTIN COMPOUNDS.
  • ChemicalBook. (2026).
  • ResearchGate. Triphenyltin(IV)
  • ATSDR. TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.
  • Sigma-Aldrich.
  • Inchem.org. Triphenyltin Compounds (CICADS).
  • US EPA. (2025). Personal Protective Equipment for Pesticide Handlers.
  • National Institute of Technology and Evaluation, Japan. (2011). 1803-12-9 / 3-2586.
  • FUJIFILM Wako. (2025).
  • Journal of Medicinal and Chemical Sciences. (2023). Triphenyltin (IV)
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • New Jersey Department of Health. Common Name: TRIPHENYLTIN CHLORIDE HAZARD SUMMARY.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.